LasR-IN-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H20N4 |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-[4-(4-methylpiperazin-1-yl)phenyl]-1H-benzimidazole |
InChI |
InChI=1S/C18H20N4/c1-21-10-12-22(13-11-21)15-8-6-14(7-9-15)18-19-16-4-2-3-5-17(16)20-18/h2-9H,10-13H2,1H3,(H,19,20) |
InChI Key |
MTCZGPPSHVGCKQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Foundational & Exploratory
Mechanism of action of LasR-IN-4 on LasR protein
An In-depth Technical Guide on the Mechanism of Action of LasR Inhibitors on the LasR Protein
Introduction
Pseudomonas aeruginosa is a formidable opportunistic pathogen responsible for a wide array of infections, particularly in immunocompromised individuals and those with cystic fibrosis.[1] A key factor in its pathogenicity is the quorum sensing (QS) system, a sophisticated cell-to-cell communication network that coordinates the expression of virulence factors and biofilm formation in a cell-density-dependent manner.[2][3] At the apex of this hierarchical network is the LasR protein, a transcriptional regulator that, upon binding its native N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) autoinducer, activates a cascade of gene expression.[4]
Targeting the LasR protein with small molecule inhibitors represents a promising anti-virulence strategy, aiming to disarm the pathogen without exerting bactericidal pressure that can lead to resistance. While the specific compound "LasR-IN-4" is not identified in the reviewed scientific literature, this guide will provide a comprehensive overview of the mechanism of action for well-characterized non-native antagonists of the LasR protein, using them as a proxy to explore the core principles of LasR inhibition. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel antimicrobial therapies.
The LasR Signaling Pathway
The Las quorum sensing system is a central regulator of virulence in P. aeruginosa. The synthase LasI produces the autoinducer 3O-C12-HSL. As the bacterial population grows, this signaling molecule accumulates. Upon reaching a threshold concentration, 3O-C12-HSL binds to the cytoplasmic LasR protein. This binding event is believed to induce a conformational change in LasR, promoting its dimerization and subsequent binding to specific DNA sequences known as las boxes, located in the promoter regions of target genes.[5][6] This action initiates the transcription of hundreds of genes, including those encoding for virulence factors like elastase (lasB), alkaline protease, and exotoxin A, as well as regulators for other QS systems, such as rhlR.[4][7]
Core Mechanism of LasR Antagonism
The primary mechanism by which small molecule inhibitors antagonize LasR is through competitive binding at the ligand-binding domain, the same site occupied by the native 3O-C12-HSL autoinducer.[8] By occupying this pocket, these antagonists prevent the binding of the natural ligand.
Crucially, the binding of an antagonist does not induce the necessary conformational change for activation. Instead, it is proposed that these molecules stabilize an inactive form of the protein.[8] This stabilization prevents the multimerization (dimerization) of LasR, which is a prerequisite for its function as a transcriptional activator.[5] Unable to form a functional dimer, the LasR protein cannot effectively bind to the las box DNA sequences on its target promoters.[9] The ultimate result is the abrogation of QS-dependent gene expression, leading to a significant reduction in the production of key virulence factors and a diminished capacity for biofilm formation.[2][10]
Quantitative Data on LasR Inhibitors
The efficacy of LasR antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) in cell-based reporter assays. These assays measure the concentration of an inhibitor required to reduce the LasR-dependent reporter signal by 50%. The data below, compiled from published studies, showcases the potency of several notable LasR inhibitors.
| Compound | IC50 (µM) | 95% Confidence Interval (µM) | Maximum Inhibition (%) | Reference |
| V-06-018 | 2.3 | 1.7 – 3.1 | 89 | |
| Compound 19 | 1.2 | 0.8 – 1.8 | 96 | |
| Compound 40 | ~0.2* | N/A | >90 | [8] |
| Furanone C-30 | >100** | N/A | Complete Abrogation*** | [2] |
Value estimated from graphical data showing ~10-fold greater potency than V-06-018.[8] **Concentration used in EMSA assays, not an IC50 value.*[2] **Refers to abrogation of LasR-DNA binding in EMSA at 100 µM.[2]
Experimental Protocols
The characterization of LasR inhibitors relies on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
LasR Reporter Gene Assay
This assay is the primary method for screening and quantifying the potency of LasR antagonists.
-
Objective: To measure the ability of a compound to inhibit LasR-mediated gene expression in a cellular context.
-
Materials:
-
P. aeruginosa or E. coli reporter strain. The strain is engineered to express LasR and a reporter gene (e.g., gfp or lacZ) under the control of a LasR-dependent promoter (e.g., lasI promoter).
-
Luria-Bertani (LB) or other suitable growth medium.
-
N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) for LasR activation.
-
Test compounds (potential inhibitors).
-
96-well microplates.
-
Plate reader for measuring fluorescence (for GFP) or absorbance (for β-galactosidase assay).
-
-
Protocol:
-
Grow the reporter strain overnight in LB medium with appropriate antibiotics.
-
Dilute the overnight culture into fresh medium to a starting OD600 of ~0.05.
-
In a 96-well plate, add the test compounds across a range of concentrations (dose-response). Include positive controls (3O-C12-HSL only) and negative controls (vehicle, e.g., DMSO).
-
Add a fixed, sub-maximal concentration of 3O-C12-HSL (e.g., 150 nM) to all wells except the negative control to induce LasR activity.[8]
-
Add the diluted bacterial culture to each well.
-
Incubate the plate at 37°C with shaking for a defined period (e.g., 6-8 hours).
-
Measure the reporter signal (e.g., GFP fluorescence at Ex/Em 485/528 nm) and cell density (OD600).
-
Normalize the reporter signal to cell density to account for any growth-inhibitory effects of the compounds.
-
Plot the normalized reporter signal against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8]
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA provides direct evidence that an inhibitor prevents the physical interaction between the LasR protein and its target DNA.
-
Objective: To determine if an inhibitor abrogates the DNA-binding capability of LasR in vitro.[2]
-
Materials:
-
Purified full-length LasR protein.
-
DNA probe: A short, labeled (e.g., biotin or fluorescent dye) double-stranded DNA fragment containing the las box sequence from a target promoter, such as plasB.[2]
-
Binding buffer (e.g., Tris-HCl, KCl, MgCl2, DTT, glycerol).
-
Poly(dI-dC) as a non-specific competitor DNA.
-
Native polyacrylamide gel.
-
Electrophoresis apparatus and appropriate running buffer (e.g., TBE).
-
Imaging system for detecting the labeled DNA probe.
-
-
Protocol:
-
Synthesize and label the DNA probe.
-
Set up binding reactions in microcentrifuge tubes. Each reaction should contain the binding buffer, a fixed amount of labeled DNA probe (e.g., 30 ng), and poly(dI-dC).[2]
-
To the appropriate reactions, add a fixed concentration of purified LasR protein (e.g., 1 µM).[2]
-
To test the inhibitor, pre-incubate the LasR protein with the test compound at a specified concentration (e.g., 100 µM) before adding it to the reaction with the DNA probe.[2]
-
Include controls: probe only (no protein), and probe with LasR (no inhibitor).
-
Incubate the reactions at room temperature for 20-30 minutes to allow protein-DNA binding to occur.
-
Load the samples onto a native polyacrylamide gel and perform electrophoresis to separate bound from free DNA.
-
Transfer the DNA to a membrane (if using biotin-chemiluminescence) and/or image the gel directly. A "shift" in the migration of the DNA probe indicates a protein-DNA complex. The absence of this shift in the presence of an inhibitor demonstrates its activity.[2]
-
Conclusion
The inhibition of the LasR protein is a validated and highly pursued strategy for the development of anti-virulence therapeutics against Pseudomonas aeruginosa. The core mechanism of action for the most potent antagonists involves competitive binding to the autoinducer site within the LasR ligand-binding domain. This interaction stabilizes an inactive conformation of the protein, preventing the dimerization and subsequent DNA binding required to activate the transcription of a vast network of virulence and biofilm-related genes. The systematic application of reporter gene assays, biochemical binding assays like EMSA, and phenotypic virulence assays provides a robust framework for the discovery, characterization, and optimization of novel LasR inhibitors. These efforts hold the potential to deliver new treatments that can effectively mitigate the pathogenicity of P. aeruginosa infections.
References
- 1. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. journals.asm.org [journals.asm.org]
- 5. LasR, a Transcriptional Activator of Pseudomonas aeruginosa Virulence Genes, Functions as a Multimer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Roles of Pseudomonas aeruginosa las and rhl Quorum-Sensing Systems in Control of Twitching Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biochemical characterization of non-native antagonists of the Pseudomonas aeruginosa quorum sensing receptor LasR with nanomolar IC50 values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pseudomonas aeruginosa LasR·DNA Binding Is Directly Inhibited by Quorum Sensing Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
The Role of Small Molecule Inhibitors in Pseudomonas aeruginosa Quorum Sensing: A Technical Guide Focused on LasR Antagonism
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide delves into the inhibition of the LasR receptor, a master regulator of quorum sensing in Pseudomonas aeruginosa, as a promising anti-virulence strategy. Due to the limited publicly available data on a specific compound denoted as "LasR-IN-4," this document will focus on a well-characterized LasR inhibitor, meta-bromo-thiolactone (mBTL), to provide a comprehensive overview of the mechanism of action, quantitative data, and experimental methodologies used to evaluate such compounds.
Introduction to Pseudomonas aeruginosa Quorum Sensing
Pseudomonas aeruginosa is a formidable opportunistic human pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics. Its ability to cause persistent and difficult-to-treat infections is, in large part, attributed to a sophisticated cell-to-cell communication system known as quorum sensing (QS). This intricate network allows the bacterial population to coordinate gene expression in a density-dependent manner, leading to the collective production of virulence factors and the formation of robust biofilms.
At the heart of the P. aeruginosa QS hierarchy lies the LasR/I system. The LasI synthase produces the autoinducer molecule N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL). As the bacterial population grows, 3O-C12-HSL accumulates. Upon reaching a threshold concentration, it binds to and activates the cytoplasmic transcriptional regulator, LasR. The LasR:3O-C12-HSL complex then dimerizes and binds to specific DNA sequences, known as las boxes, to activate the transcription of a large regulon of genes.[1]
This regulon includes genes encoding for critical virulence factors such as elastase (lasB), alkaline protease, and exotoxin A. Furthermore, the LasR/I system positively regulates a second QS system, the RhlR/I system.[2] The RhlI synthase produces N-butyryl-L-homoserine lactone (C4-HSL), which activates the RhlR transcriptional regulator. The RhlR/I system, in turn, controls the expression of another set of virulence factors, including pyocyanin, rhamnolipids, and components necessary for biofilm maturation.[2][3] Given its central role in controlling the entire QS cascade, the LasR receptor has emerged as a prime target for the development of novel anti-virulence therapies that aim to disarm the pathogen rather than kill it, thereby potentially reducing the selective pressure for resistance development.
LasR as a Therapeutic Target: The Role of Inhibitors
Targeting LasR with small molecule inhibitors presents an attractive strategy to attenuate P. aeruginosa pathogenicity. These inhibitors, often structural analogs of the native 3O-C12-HSL autoinducer, can act as antagonists, preventing the activation of LasR and the subsequent expression of downstream virulence genes. One such inhibitor that has been characterized is meta-bromo-thiolactone (mBTL).[4]
Mechanism of Action of LasR Inhibitors
LasR inhibitors can function through various mechanisms. Some, like mBTL, are thought to compete with the native autoinducer for binding to the ligand-binding pocket of LasR.[4] Other non-native antagonists have been shown to bind to and stabilize LasR in a conformation that is unable to bind to its target DNA sequences.[5] More potent, irreversible inhibitors have also been developed that covalently modify key residues, such as Cys79, within the ligand-binding domain of LasR.
The inhibitory action of these molecules effectively short-circuits the QS cascade, leading to a significant reduction in the production of virulence factors and a diminished capacity to form biofilms.
Quantitative Data for the LasR Inhibitor mBTL
The efficacy of LasR inhibitors is typically quantified through various in vitro assays. The following table summarizes the reported inhibitory concentrations (IC50) for mBTL against key P. aeruginosa virulence phenotypes.
| Compound | Target Phenotype | Assay System | IC50 (µM) | Reference |
| mBTL | Pyocyanin Production | P. aeruginosa PA14 | 8 (±2) | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of LasR inhibitors like mBTL.
Pyocyanin Production Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the production of the blue-green, redox-active virulence factor pyocyanin, which is under the control of the RhlR/I system and indirectly regulated by LasR.[3]
Materials:
-
Pseudomonas aeruginosa strain (e.g., PA14)
-
Luria-Bertani (LB) broth
-
Test compound (e.g., mBTL) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Grow an overnight culture of P. aeruginosa PA14 in LB broth at 37°C with shaking.
-
Dilute the overnight culture to an OD600 of 0.05 in fresh LB broth.
-
In a 96-well plate, add 180 µL of the diluted bacterial culture to each well.
-
Add 20 µL of the test compound at various concentrations (typically in a serial dilution) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor, if available).
-
Incubate the plate at 37°C with shaking for 16-18 hours.
-
After incubation, centrifuge the plate to pellet the bacterial cells.
-
Transfer 100 µL of the supernatant from each well to a new 96-well plate.
-
Measure the absorbance of the supernatant at 695 nm to quantify pyocyanin.
-
Calculate the percent inhibition of pyocyanin production for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Biofilm Formation Inhibition Assay
This assay assesses the ability of a test compound to prevent the formation of biofilms, a key virulence trait regulated by quorum sensing.
Materials:
-
Pseudomonas aeruginosa strain (e.g., PA14)
-
LB broth
-
Test compound (e.g., mBTL)
-
96-well flat-bottom polystyrene microtiter plates
-
Crystal violet solution (0.1% w/v)
-
Ethanol (95%) or acetic acid (30%)
-
Microplate reader
Protocol:
-
Prepare an overnight culture of P. aeruginosa PA14 and dilute it to an OD600 of 0.05 in fresh LB broth.
-
In a 96-well flat-bottom plate, add 180 µL of the diluted culture to each well.
-
Add 20 µL of the test compound at various concentrations to the wells, including a vehicle control.
-
Incubate the plate statically (without shaking) at 37°C for 24-48 hours to allow for biofilm formation.
-
After incubation, carefully discard the planktonic culture from each well by aspiration or gentle inversion.
-
Wash the wells gently three times with sterile phosphate-buffered saline (PBS) or water to remove non-adherent cells.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Dry the plate, for example, by inverting it on a paper towel.
-
Solubilize the bound crystal violet by adding 200 µL of 95% ethanol or 30% acetic acid to each well and incubating for 15-20 minutes with gentle shaking.
-
Transfer 150 µL of the solubilized crystal violet to a new flat-bottom plate.
-
Measure the absorbance at a wavelength between 550 and 595 nm using a microplate reader.
-
Calculate the percent inhibition of biofilm formation and determine the IC50 value as described for the pyocyanin assay.
Visualizing the Impact of LasR Inhibition
Diagrams are essential for understanding the complex signaling pathways and the mechanism of inhibition.
Caption: P. aeruginosa Quorum Sensing Cascade and mBTL Inhibition.
Caption: Workflow for Evaluating LasR Inhibitors.
Conclusion and Future Directions
The inhibition of the LasR receptor in Pseudomonas aeruginosa represents a validated and promising approach to combatting the virulence of this pathogen without exerting direct bactericidal pressure. Well-characterized inhibitors like mBTL have demonstrated efficacy in reducing the production of key virulence factors and preventing biofilm formation in vitro. The experimental protocols detailed in this guide provide a robust framework for the identification and characterization of new and more potent LasR antagonists.
Future research in this area will likely focus on the discovery of inhibitors with improved pharmacokinetic and pharmacodynamic properties, suitable for in vivo applications. A deeper understanding of the structure-activity relationships of LasR inhibitors will guide the rational design of next-generation anti-virulence drugs. Furthermore, exploring the potential for synergistic effects between LasR inhibitors and traditional antibiotics could lead to novel combination therapies that are more effective and less prone to the development of resistance. The continued investigation into the intricacies of the P. aeruginosa quorum sensing network and the development of targeted inhibitors holds significant promise for addressing the challenge of antibiotic-resistant infections.
References
- 1. LasR, a Transcriptional Activator of Pseudomonas aeruginosa Virulence Genes, Functions as a Multimer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. Development of potent inhibitors of pyocyanin production in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the LasR Regulatory Network in Pseudomonas aeruginosa
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Pseudomonas aeruginosa is a formidable opportunistic pathogen, largely due to its sophisticated regulatory networks that control the expression of virulence factors in a coordinated, population-density-dependent manner. Central to this control is the LasR-LasI quorum sensing (QS) system. This technical guide provides a comprehensive overview of the LasR regulatory network, detailing its core signaling pathway, the scope of its regulon, quantitative parameters governing its function, and detailed protocols for its experimental investigation. This document is intended to serve as a foundational resource for researchers aiming to understand and target this critical virulence mechanism for therapeutic intervention.
The Core LasR-LasI Signaling Pathway
The LasR-LasI system is a canonical example of an acyl-homoserine lactone (AHL)-based quorum sensing circuit in Gram-negative bacteria. The network's primary function is to sense bacterial population density and trigger a collective shift in gene expression.
Mechanism of Action:
-
Signal Synthesis: The synthase LasI produces the autoinducer molecule, N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL).[1][2][3]
-
Signal Accumulation: As the bacterial population density increases, 3O-C12-HSL accumulates in the extracellular environment and diffuses across the cell membrane into the cytoplasm.[1]
-
Receptor Binding and Activation: Inside the cell, 3O-C12-HSL binds to the N-terminal ligand-binding domain of the transcriptional regulator, LasR.[3][4][5] This binding is crucial as LasR requires the autoinducer to fold into its active conformation.[4][6]
-
Dimerization: The LasR-3O-C12-HSL complex then forms a homodimer. This dimerization is essential for its function as a transcriptional activator.[4][5]
-
DNA Binding and Transcription: The activated LasR dimer binds to specific 20-bp palindromic DNA sequences known as las-boxes or lux-box-like sequences located in the promoter regions of target genes.[4][7] This binding event recruits RNA polymerase and initiates the transcription of the LasR regulon.
-
Positive Feedback Loop: A key target of the activated LasR is the lasI gene itself, creating a powerful positive feedback loop that rapidly accelerates the production of 3O-C12-HSL once a threshold population density is reached.[1]
This hierarchical system also exerts control over other QS systems in P. aeruginosa. Notably, the LasR-3O-C12-HSL complex directly activates the transcription of the rhlR and rhlI genes, placing the Rhl quorum sensing system under its regulatory command.[1]
Visualization of the LasR Signaling Pathway
Caption: The LasR-LasI quorum sensing circuit in P. aeruginosa.
Quantitative Data of the LasR Network
Understanding the quantitative parameters of the LasR network is crucial for predictive modeling and for designing effective inhibitors. The following tables summarize key quantitative data cited in the literature.
Table 1: Ligand Interaction and Activation
| Parameter | Value | Context / Method | Reference |
| Activating Ligand | N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) | Cognate autoinducer | [1][2] |
| 3O-C12-HSL Concentration for Activation | 0.3 µM - 5 µM | Concentration used in various in vitro and in vivo assays to induce the LasR regulon. | [3][4] |
| EC50 of 3O-C12-HSL | ~1 µM | Estimated concentration for half-maximal activation in reporter assays. | [8] (Implied) |
| IC50 of Inhibitor (PD12) | 30 nM | A potent tetrazole-based inhibitor identified in a high-throughput screen. | [3] |
| IC50 of Inhibitor (V-06-018) | 10 µM | A phenyl-based inhibitor identified in a high-throughput screen. | [3] |
Table 2: DNA Binding and Gene Expression
| Parameter | Value | Target Gene / Context | Reference |
| Equilibrium Dissociation Constant (Kd) | ~20 nM | Representative value for a LuxR-family protein binding to its target DNA, determined by EMSA. | [9] |
| Directly Bound Promoters | 35 | Identified by Chromatin Immunoprecipitation (ChIP-chip), controlling up to 74 genes. | [7][10] |
| Total QS Regulated Genes | >600 | Identified by microarray analysis, representing >10% of the P. aeruginosa genome. | [2] |
| Fold Change (QS Promoted) | ≥ 5-fold | A conservative threshold for significant upregulation in microarray studies. | [2] |
| Fold Change (QS Repressed) | ≥ 3-fold | A conservative threshold for significant downregulation in microarray studies. | [2] |
Experimental Protocols for Studying the LasR Network
Investigating the LasR network requires a combination of genetic, biochemical, and systems-level approaches. Below are detailed methodologies for key experiments.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to qualitatively or quantitatively assess the direct binding of purified LasR protein to a target DNA promoter sequence in vitro.
Objective: To demonstrate that LasR directly binds to the promoter region of a putative target gene.
Methodology:
-
Protein Purification:
-
Overexpress the native LasR protein in an E. coli expression strain (e.g., BL21(DE3)) from a suitable vector (e.g., pET series).
-
Crucially, supplement the growth media with 5 µM 3O-C12-HSL and maintain a low induction temperature (e.g., 17-20°C) to ensure the production of soluble, correctly folded LasR. [4]
-
Lyse the cells and purify LasR using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if His-tagged, followed by ion exchange and size-exclusion chromatography).[4]
-
Confirm protein purity and concentration via SDS-PAGE and a Bradford or BCA assay.
-
-
DNA Probe Preparation:
-
Synthesize two complementary oligonucleotides (typically 40-60 bp) corresponding to the promoter region of interest, containing the predicted las-box.
-
Label one oligonucleotide at the 5' or 3' end with a non-radioactive tag (e.g., Biotin, IRDye) or a radioactive isotope (32P).
-
Anneal the labeled and unlabeled oligonucleotides by heating to 95°C for 5 minutes and then slowly cooling to room temperature. Purify the double-stranded probe.
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine the following components in binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol):
-
Purified LasR-3O-C12-HSL complex (titrate concentrations, e.g., 0-200 nM).
-
Labeled DNA probe (constant low concentration, e.g., 0.1-1 nM).
-
A non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.
-
-
For competition assays, add a 50-100 fold molar excess of unlabeled specific probe to one reaction to demonstrate binding specificity.
-
Incubate at room temperature for 20-30 minutes to allow binding to reach equilibrium.
-
-
Electrophoresis and Detection:
-
Load the samples onto a native (non-denaturing) polyacrylamide gel (e.g., 5-6% acrylamide in 0.5x TBE buffer).
-
Run the gel at a constant voltage (e.g., 100-150V) at 4°C to minimize complex dissociation.
-
Detect the probe based on the label used (chemiluminescence for biotin, infrared imaging for IRDye, or autoradiography for 32P). A "shifted" band, which migrates slower than the free probe, indicates a protein-DNA complex.
-
Visualization of EMSA Workflow
Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
ChIP-Seq is a powerful method to identify the genome-wide binding sites of a DNA-binding protein like LasR in vivo.
Objective: To generate a global map of LasR binding sites across the P. aeruginosa genome under specific growth conditions.
Methodology:
-
Cell Culture and Cross-linking:
-
Grow P. aeruginosa PAO1 to the desired growth phase (e.g., early stationary phase, where QS is active).
-
Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10-15 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest cells by centrifugation and wash with a Tris-based buffer.
-
Resuspend the cell pellet in an appropriate IP buffer (e.g., containing HEPES, NaCl, EDTA, Triton X-100, SDS) with protease inhibitors.
-
Lyse the cells and shear the chromatin into fragments of 100-300 bp using sonication. This step is critical and requires optimization.
-
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin lysate with Protein A/G agarose beads to reduce non-specific background.
-
Incubate the cleared lysate overnight at 4°C with a specific anti-LasR antibody (or an antibody against an epitope tag if using a tagged LasR strain). A parallel IP with a non-specific IgG antibody should be run as a negative control.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing, Elution, and Reverse Cross-linking:
-
Wash the beads multiple times with a series of stringent wash buffers to remove non-specifically bound chromatin.
-
Elute the complexes from the beads.
-
Reverse the formaldehyde cross-links by incubating at 65°C for several hours in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Sequencing:
-
Purify the immunoprecipitated DNA using PCR purification columns or phenol-chloroform extraction.
-
Prepare a sequencing library from the ChIP DNA and a control "Input" DNA sample (sheared chromatin saved before the IP step).
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align sequencing reads to the P. aeruginosa reference genome.
-
Use peak-calling algorithms (e.g., MACS2) to identify regions of the genome that are significantly enriched in the ChIP sample compared to the Input control.
-
Perform motif analysis on the identified peaks to find the consensus LasR binding site (las-box).
-
Reporter Gene Assay
Reporter gene assays are used to quantify the transcriptional activity of a promoter in response to LasR activation in vivo.
Objective: To measure the ability of LasR to activate a specific target promoter.
Methodology:
-
Construct Preparation:
-
Clone the promoter region of a LasR target gene upstream of a reporter gene (e.g., lacZ for β-galactosidase, luxCDABE for luciferase) in a suitable plasmid vector.
-
Introduce this reporter plasmid into a P. aeruginosa strain that is deficient in autoinducer synthesis (e.g., a lasI mutant) to allow for controlled induction. Alternatively, a heterologous host like E. coli can be used, co-expressing LasR.
-
-
Assay Procedure:
-
Grow the reporter strain to the mid-logarithmic phase.
-
Induce the cultures with a range of concentrations of synthetic 3O-C12-HSL. Include a no-inducer control.
-
Continue incubation for a set period to allow for reporter protein expression.
-
Harvest the cells and lyse them using an appropriate lysis buffer (e.g., containing Triton X-100 for luciferase assays).
-
-
Quantification:
-
For Luciferase: Add the cell lysate to a luminometer-compatible plate. Inject the luciferase substrate and measure the light output (Relative Light Units, RLU).
-
For β-galactosidase: Add ONPG (o-nitrophenyl-β-D-galactopyranoside) to the cell lysate and measure the development of yellow color at OD420. Calculate activity in Miller Units.
-
Normalize the reporter activity to cell density (OD600) to account for differences in cell growth.
-
Implications for Drug Development
The LasR regulatory network is a prime target for the development of anti-virulence therapeutics. By disrupting this signaling pathway, it is possible to disarm P. aeruginosa without exerting selective pressure for antibiotic resistance. Key strategies include:
-
Competitive Inhibition: Developing small molecules that bind to the ligand-binding pocket of LasR, preventing its activation by 3O-C12-HSL.[3]
-
Disruption of Dimerization: Designing compounds that interfere with the protein-protein interface required for LasR homodimer formation.
-
Inhibition of LasI Synthase: Targeting the LasI enzyme to block the production of the 3O-C12-HSL autoinducer.
The experimental protocols and quantitative data outlined in this guide provide the fundamental tools required to identify and validate novel inhibitors of the LasR network, paving the way for new strategies to combat P. aeruginosa infections.
References
- 1. Acyl-homoserine lactone quorum sensing in Gram-negative bacteria: A signaling mechanism involved in associations with higher organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microarray Analysis of Pseudomonas aeruginosa Quorum-Sensing Regulons: Effects of Growth Phase and Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Pseudomonas aeruginosa Quorum-Sensing Inhibitors Identified in an Ultra-High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Promoter specificity in Pseudomonas aeruginosa quorum sensing revealed by DNA binding of purified LasR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Reversible Signal Binding by the Pseudomonas aeruginosa Quorum-Sensing Signal Receptor LasR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Global position analysis of the Pseudomonas aeruginosa quorum-sensing transcription factor LasR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Global position analysis of the Pseudomonas aeruginosa quorum-sensing transcription factor LasR - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Silico Modeling of LasR-Inhibitor Interactions
Audience: Researchers, scientists, and drug development professionals.
Preamble: The LasR protein in Pseudomonas aeruginosa is a key transcriptional regulator and a master regulator of the quorum sensing (QS) circuit, which controls virulence factor production and biofilm formation.[1][2] As such, LasR has emerged as a promising target for the development of novel anti-virulence agents. While LasR-IN-4 is a known potent inhibitor of LasR, detailed in silico modeling studies for this specific compound are not extensively available in the public domain.[3] Therefore, this technical guide will utilize a representative and well-characterized LasR inhibitor, Baicalein , to illustrate the methodologies and principles of in silico modeling of LasR-ligand interactions.[4]
The LasR Quorum Sensing System: A Signaling Overview
The LasR protein is a central component of the P. aeruginosa quorum sensing hierarchy.[5][6] The las system, in conjunction with the rhl, pqs, and iqs systems, orchestrates a cell-density-dependent regulation of gene expression.[6] The native ligand for LasR is N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), which is synthesized by LasI.[7] Upon binding of 3O-C12-HSL, LasR undergoes a conformational change, dimerizes, and binds to specific DNA sequences (las boxes) to activate the transcription of target genes, including those responsible for virulence and biofilm formation.[8]
Quantitative Data on LasR-Inhibitor Interactions
The interaction between LasR and potential inhibitors can be quantified using various in silico and in vitro methods. Molecular docking provides an estimation of the binding affinity (docking score or binding energy), while molecular dynamics simulations can be used to calculate the binding free energy, offering a more accurate prediction of the ligand's potency. Experimental assays, such as those measuring the half-maximal inhibitory concentration (IC50), provide biological validation.
| Compound | Method | Metric | Value | Reference |
| 3O-C12-HSL (Native Ligand) | Molecular Docking | Binding Energy (kcal/mol) | -7.5 | [8] |
| Molecular Docking | Docking Score | -8.7 kcal/mol | [6] | |
| Baicalein | Molecular Docking | Binding Energy (kcal/mol) | -8.8 | [4] |
| V-06-018 | In Vitro Assay | IC50 (µM) | 5.2 | [7][9] |
| Compound 40 (V-06-018 analog) | In Vitro Assay | IC50 (µM) | 0.49 | [9] |
| ZINC000001580795 | Molecular Docking | Binding Affinity (kcal/mol) | -14.5 | [5] |
| ZINC19765885 | Molecular Docking | Binding Affinity (kcal/mol) | -10.32 | [10] |
Experimental Protocols for In Silico Modeling
A typical in silico workflow for identifying and characterizing LasR inhibitors involves several key stages, from protein and ligand preparation to detailed molecular dynamics simulations.
Molecular Docking Protocol
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction.
-
Protein Preparation:
-
The crystal structure of the LasR ligand-binding domain is obtained from the Protein Data Bank (PDB ID: 3IX3).[4]
-
Water molecules and any co-crystallized ligands are removed from the PDB file.
-
Polar hydrogen atoms are added, and Gasteiger charges are computed to assign partial charges to the protein atoms.[4]
-
-
Ligand Preparation:
-
The 2D or 3D structure of the inhibitor (e.g., Baicalein) is obtained from a chemical database (e.g., PubChem) or drawn using chemical drawing software.
-
The ligand's geometry is optimized, and charges are assigned using computational chemistry software.
-
-
Grid Generation:
-
Docking Execution:
-
Analysis of Results:
-
The results are ranked based on their docking scores or binding energies. The top-scoring poses are visually inspected to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the key amino acid residues in the LasR binding pocket, such as Trp60, Arg61, Asp73, and Thr75.[4]
-
Molecular Dynamics (MD) Simulation Protocol
MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more detailed understanding of its stability and interactions.
-
System Preparation:
-
The best-ranked docked complex from the molecular docking step is used as the starting structure.
-
The complex is placed in a simulation box (e.g., an orthorhombic box) and solvated with a water model (e.g., TIP3P).[5]
-
Ions (e.g., Na+ and Cl-) are added to neutralize the system's charge and mimic physiological salt concentrations.[5]
-
-
Energy Minimization:
-
The system's energy is minimized to remove any steric clashes or unfavorable geometries introduced during the setup.
-
-
Equilibration:
-
The system is gradually heated to the desired temperature (e.g., 310 K) and equilibrated at a constant pressure (e.g., 1 bar) to ensure the system reaches a stable state. This is often done in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).[5]
-
-
Production Run:
-
Trajectory Analysis:
-
The resulting trajectory is analyzed to assess the stability of the protein-ligand complex. Key metrics include:
-
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial positions, indicating the stability of the complex.
-
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein.
-
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over time.
-
Binding Free Energy Calculation: Methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be used to calculate the binding free energy of the complex, providing a more accurate estimation of binding affinity than docking scores alone.[6][12]
-
-
Conclusion
In silico modeling is a powerful and indispensable tool in the early stages of drug discovery for identifying and optimizing inhibitors of targets like LasR. By combining molecular docking and molecular dynamics simulations, researchers can efficiently screen large compound libraries, predict binding affinities, and gain detailed insights into the molecular interactions that drive inhibitor potency. The methodologies outlined in this guide, using Baicalein as a representative inhibitor, provide a robust framework for the rational design of novel anti-virulence agents targeting the LasR quorum sensing system in P. aeruginosa. Further experimental validation is crucial to confirm the in silico findings and advance promising candidates toward clinical development.[5]
References
- 1. A data-driven machine learning approach for discovering potent LasR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. apexbt.com [apexbt.com]
- 4. Development and Characterization of LasR Immobilized Monolithic Column for Screening Active Ingredients as Quorum Sensing Inhibitors Against P. aeruginosa in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Silico Identification of Natural Food Compounds as Potential Quorum-Sensing Inhibitors Targeting the LasR Receptor of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 7. Abiotic small molecule inhibitors and activators of the LasR quorum sensing receptor in Pseudomonas aeruginosa with potencies comparable or surpassing N-acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jabonline.in [jabonline.in]
- 9. Design, synthesis, and biochemical characterization of non-native antagonists of the Pseudomonas aeruginosa quorum sensing receptor LasR with nanomolar IC50 values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Virtual Screening of FDA-Approved Drugs against LasR of Pseudomonas aeruginosa for Antibiofilm Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Technical Guide to the LasR Inhibitor LasR-IN-4 for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of LasR-IN-4, a commercially available inhibitor of the LasR quorum sensing system in Pseudomonas aeruginosa. This document is intended for researchers and professionals in drug development and related scientific fields, offering detailed information on the underlying biological pathways, experimental protocols for assessing inhibitor activity, and sources for acquiring this compound.
Introduction to LasR and Quorum Sensing in Pseudomonas aeruginosa
Quorum sensing (QS) is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression in response to population density. In the opportunistic human pathogen Pseudomonas aeruginosa, the LasR-LasI system is a key regulator of virulence and biofilm formation. The LasI synthase produces the signaling molecule N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). At a critical concentration, this autoinducer binds to and activates the transcriptional regulator LasR. The activated LasR-ligand complex then dimerizes and binds to specific DNA sequences, known as las boxes, to regulate the expression of a wide array of target genes, including those responsible for the production of virulence factors like elastase, alkaline protease, and exotoxin A. Furthermore, the LasR system positively regulates other quorum-sensing systems within P. aeruginosa, such as the rhl and pqs systems, placing it at the top of the QS hierarchy.
Given its central role in controlling pathogenicity, the LasR protein is a prime target for the development of anti-virulence therapies. Inhibitors of LasR can disrupt quorum sensing, thereby attenuating the production of virulence factors and the formation of biofilms without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development.
Commercially Available Sources of High-Purity this compound
High-purity this compound is available from specialized chemical suppliers catering to the research and development market. While a comprehensive list of all potential suppliers is beyond the scope of this guide, a known commercial source for this compound is:
-
MedChemExpress: A supplier of bioactive molecules and research chemicals.
It is important to note that detailed public information regarding the purity, formulation, and comprehensive characterization of this compound is limited. Researchers are advised to request a Certificate of Analysis (CoA) from the supplier to obtain specific data on the purity and quality of the purchased compound.
The LasR Signaling Pathway
The LasR signaling pathway is a well-characterized regulatory circuit in P. aeruginosa. The following diagram illustrates the core components and their interactions.
Experimental Protocols
The following section provides detailed methodologies for key experiments to assess the activity of LasR inhibitors like this compound.
Reporter Gene Assay for LasR Inhibition
This assay quantitatively measures the inhibition of LasR-dependent gene expression using a reporter strain. A common approach is to use an E. coli or P. aeruginosa strain engineered to express a reporter gene (e.g., luciferase or green fluorescent protein [GFP]) under the control of a LasR-inducible promoter, such as the lasB promoter.
Materials:
-
Reporter strain (e.g., E. coli DH5α carrying a LasR expression plasmid and a PlasB-luxCDABE reporter plasmid)
-
Luria-Bertani (LB) broth and agar
-
Appropriate antibiotics for plasmid maintenance
-
3-oxo-C12-HSL (autoinducer)
-
This compound (or other test inhibitors)
-
96-well microplates (black plates for luminescence assays)
-
Microplate reader capable of measuring luminescence or fluorescence
Procedure:
-
Prepare Overnight Culture: Inoculate a single colony of the reporter strain into LB broth containing the appropriate antibiotics and grow overnight at 37°C with shaking.
-
Subculture: Dilute the overnight culture 1:100 into fresh LB broth with antibiotics.
-
Prepare Assay Plate: In a 96-well microplate, add the test compound (this compound) at various concentrations. Include a positive control (autoinducer only) and a negative control (no autoinducer or inhibitor).
-
Induce Reporter Expression: Add a fixed, sub-saturating concentration of 3-oxo-C12-HSL to all wells except the negative control.
-
Inoculate: Add the diluted subculture to each well.
-
Incubate: Incubate the plate at 37°C with shaking for a specified period (e.g., 6-8 hours), allowing for bacterial growth and reporter gene expression.
-
Measure Reporter Signal: Measure the luminescence or fluorescence using a microplate reader.
-
Data Analysis: Normalize the reporter signal to the optical density (OD600) of the culture to account for any effects on bacterial growth. Calculate the percent inhibition for each concentration of the inhibitor relative to the positive control.
Pyocyanin Inhibition Assay
Pyocyanin is a blue-green, redox-active virulence factor produced by P. aeruginosa, and its production is regulated by the LasR system. Inhibition of pyocyanin production serves as a phenotypic indicator of LasR inhibition.[1][2]
Materials:
-
P. aeruginosa strain (e.g., PAO1 or PA14)
-
King's A Broth or Pseudomonas Broth
-
This compound (or other test inhibitors)
-
Chloroform
-
0.2 M HCl
-
Spectrophotometer
Procedure:
-
Prepare Overnight Culture: Grow the P. aeruginosa strain in a suitable broth overnight at 37°C with shaking.
-
Inoculate and Treat: Dilute the overnight culture into fresh broth and add the test inhibitor at various concentrations.
-
Incubate: Incubate the cultures at 37°C with shaking for 18-24 hours.
-
Extract Pyocyanin:
-
Centrifuge the cultures to pellet the bacterial cells.
-
Transfer the supernatant to a new tube.
-
Add chloroform to the supernatant (e.g., 3 ml of chloroform to 5 ml of supernatant) and vortex to extract the pyocyanin into the chloroform layer (which will turn blue).
-
Separate the chloroform layer and transfer it to a new tube.
-
Add 0.2 M HCl to the chloroform extract (e.g., 1 ml of HCl) and vortex. The pyocyanin will move to the acidic aqueous layer, which will turn pink.
-
-
Quantify Pyocyanin: Measure the absorbance of the pink (acidic) layer at 520 nm.
-
Data Analysis: The concentration of pyocyanin can be calculated using the molar extinction coefficient. Normalize the pyocyanin concentration to the cell density (OD600) of the original culture.
Biofilm Inhibition Assay (Crystal Violet Method)
This assay assesses the ability of an inhibitor to prevent the formation of biofilms.[3][4][5]
Materials:
-
P. aeruginosa strain (e.g., PAO1)
-
LB broth or other suitable biofilm-promoting medium
-
This compound (or other test inhibitors)
-
96-well flat-bottom microplates (tissue culture treated)
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol
-
Microplate reader
Procedure:
-
Prepare Overnight Culture: Grow P. aeruginosa in LB broth overnight at 37°C.
-
Prepare Assay Plate: Dilute the overnight culture 1:100 in fresh medium. Add the diluted culture to the wells of a 96-well plate containing various concentrations of the test inhibitor. Include a no-inhibitor control.
-
Incubate: Incubate the plate statically (without shaking) at 37°C for 24-48 hours to allow for biofilm formation.
-
Wash: Carefully discard the planktonic (free-floating) cells and gently wash the wells with sterile water or phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.
-
Stain Biofilm: Add 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Wash: Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Solubilize Stain: Add 30% acetic acid or 95% ethanol to each well to solubilize the crystal violet that has stained the biofilm.
-
Quantify Biofilm: Transfer the solubilized stain to a new flat-bottom plate and measure the absorbance at a wavelength of 550-595 nm using a microplate reader.
-
Data Analysis: A decrease in absorbance compared to the control indicates inhibition of biofilm formation.
Quantitative Data Summary
Due to the limited publicly available data specifically for this compound, the following table presents representative data for other known LasR inhibitors to provide a comparative context for researchers. It is crucial to experimentally determine these values for this compound under specific laboratory conditions.
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| V-06-018 | LasR | P. aeruginosa reporter | ~5.2 | [6] |
| ITC-13 | LasR | Pyocyanin Inhibition (PA14) | 56 | [7] |
| Br-HSL (4) | LasR | GFP-based reporter | 16.4 | [7] |
| Compound 40 | LasR | P. aeruginosa reporter | <1 | [6] |
Conclusion
This compound represents a valuable tool for researchers studying quorum sensing in P. aeruginosa. As a commercially available inhibitor, it allows for the investigation of the role of the LasR system in various pathogenic processes. The experimental protocols detailed in this guide provide a robust framework for characterizing the activity of this compound and other potential inhibitors. Given the limited availability of comprehensive public data for this compound, it is imperative for researchers to perform their own dose-response experiments and to obtain detailed quality control information from the supplier. By employing the methodologies outlined herein, the scientific community can further elucidate the therapeutic potential of targeting the LasR quorum sensing system.
References
- 1. Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [bio-protocol.org]
- 2. Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [en.bio-protocol.org]
- 3. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. imquestbio.com [imquestbio.com]
- 6. Design, synthesis, and biochemical characterization of non-native antagonists of the Pseudomonas aeruginosa quorum sensing receptor LasR with nanomolar IC50 values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent Irreversible Inhibitors of LasR Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: The Impact of LasR Inhibitors on Virulence Factor Gene Expression in Pseudomonas aeruginosa
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Pseudomonas aeruginosa is a formidable opportunistic pathogen that relies on a complex cell-to-cell communication network, known as quorum sensing (QS), to coordinate the expression of numerous virulence factors and to form biofilms.[1][2] At the apex of this regulatory hierarchy is the LasR protein, a transcriptional regulator that, upon activation by its autoinducer, initiates a cascade of gene expression essential for pathogenicity.[3][4] Consequently, LasR represents a prime target for the development of anti-virulence therapies. This document provides a detailed technical overview of the effects of LasR inhibitors, using the well-characterized compound meta-bromo-thiolactone (mBTL) as a representative example for compounds like LasR-IN-4, on the expression of key virulence factor genes in P. aeruginosa.[5][6] It includes a summary of quantitative data, detailed experimental protocols for assessing inhibitor activity, and diagrams of the underlying molecular pathways and experimental workflows.
The Pseudomonas aeruginosa Quorum Sensing Cascade
P. aeruginosa employs at least two interconnected LuxI/R-type QS systems, Las and Rhl, to regulate gene expression in a cell-density-dependent manner.[5][7] The Las system is considered the master regulator, positioned at the top of the QS hierarchy.[3][8]
-
The Las System: The LasI synthase produces the autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL).[9] As the bacterial population grows, 3O-C12-HSL accumulates. Upon reaching a threshold concentration, it binds to and activates the cytoplasmic transcriptional regulator, LasR.[10] The LasR:3O-C12-HSL complex then dimerizes, binds to specific DNA sequences known as las boxes, and activates the transcription of target genes.[2][3]
-
The Rhl System: The LasR complex directly activates the expression of the rhlR gene, which encodes the regulator for the secondary QS system.[4][5] The RhlR protein is activated by its own autoinducer, N-butanoyl-L-homoserine lactone (C4-HSL), which is synthesized by RhlI.[9] The activated RhlR:C4-HSL complex then regulates another set of virulence genes, including those responsible for producing pyocyanin and rhamnolipids.[3][9]
-
Hierarchical Control: Because LasR controls the expression of rhlR, the Las system establishes a hierarchical cascade, controlling both its own regulon and the subsequent activation of the Rhl system.[4][5][11] This intricate network ensures a coordinated and timed release of virulence factors.[5]
Impact of this compound on Virulence Factor Production
LasR inhibitors like meta-bromo-thiolactone (mBTL) function by antagonizing the LasR receptor, thereby preventing the activation of the entire QS cascade.[5] This leads to a significant reduction in the production of multiple key virulence factors and impairs the bacteria's ability to form biofilms.[5][12] The table below summarizes the quantitative effects observed upon treatment with such inhibitors at sub-MIC concentrations.
| Virulence Factor / Trait | Target Gene(s) | Method of Quantification | Observed Inhibition with LasR Inhibitor (e.g., mBTL) | Reference(s) |
| Pyocyanin | phzA-G operons | Spectrophotometry (OD at 695 nm) | IC₅₀ of ~8 µM; significant reduction in production. | [5][6] |
| Elastase B | lasB | Elastin-Congo red assay | Significant reduction in elastolytic activity. | [9][13] |
| Rhamnolipids | rhlAB | CTAB agar plate assay / Orcinol method | Substantial decrease in rhamnolipid synthesis. | [1][9][11] |
| Biofilm Formation | Multiple genes | Crystal violet staining / Microscopy | Reduction in average biofilm height by over 60% (e.g., from 27.5 µm to 10 µm). | [5] |
Experimental Protocols
The following protocols provide a framework for evaluating the efficacy of LasR inhibitors like this compound.[14][15][16] It is crucial to first determine the Minimum Inhibitory Concentration (MIC) to ensure that observed effects are due to QS inhibition and not bacterial growth inhibition.[12]
General Experimental Workflow
The overall process for testing a potential QS inhibitor involves a series of sequential assays, from basic toxicity to specific virulence and gene expression analysis.
Pyocyanin Production Assay
This assay quantifies the blue-green phenazine pigment pyocyanin, a virulence factor primarily under the control of the Rhl system.[6]
Methodology:
-
Inoculation: Inoculate P. aeruginosa PA14 or PAO1 in a suitable medium (e.g., King's A medium) supplemented with various sub-MIC concentrations of this compound.[1] Include a vehicle control (e.g., DMSO) and a positive control (untreated bacteria).
-
Incubation: Grow cultures for 18-24 hours at 37°C with shaking.
-
Extraction: Centrifuge the cultures to pellet the cells. Transfer the supernatant to a new tube. Add chloroform at a 3:5 ratio (chloroform:supernatant), vortex thoroughly, and centrifuge to separate the phases.
-
Acidification: Carefully transfer the blue chloroform layer to a new tube. Add 0.2 M HCl at a 1:2 ratio (HCl:chloroform layer). Vortex and centrifuge. The pyocyanin will move to the upper pink/red aqueous phase.
-
Quantification: Measure the absorbance of the top aqueous layer at 520 nm. Normalize the readings to cell density (OD₆₀₀) of the original cultures.
Elastase (LasB) Activity Assay
This protocol measures the activity of LasB elastase, a protease directly regulated by the LasR system.[9][13]
Methodology:
-
Culture Preparation: Grow P. aeruginosa in a tryptone-containing medium with and without the LasR inhibitor for 18-24 hours.
-
Supernatant Collection: Centrifuge the cultures and collect the cell-free supernatant, which contains the secreted elastase.
-
Assay Reaction: Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, 1 mM CaCl₂, pH 7.2). Add a defined amount of supernatant to the buffer containing Elastin-Congo red as a substrate.
-
Incubation: Incubate the mixture at 37°C for several hours (e.g., 4-6 hours) with shaking.
-
Quantification: Stop the reaction by adding a non-polar solvent and centrifuging to pellet the insoluble substrate. Measure the absorbance of the supernatant at 495 nm, which corresponds to the amount of solubilized Congo red dye.
Biofilm Formation Assay
This assay uses crystal violet to quantify the total biofilm biomass.[1][5]
Methodology:
-
Inoculation: Dilute an overnight culture of P. aeruginosa into fresh LB broth containing sub-MIC concentrations of this compound in the wells of a 96-well microtiter plate.
-
Static Incubation: Incubate the plate under static conditions for 24-48 hours at 37°C to allow biofilm formation.
-
Washing: Carefully discard the planktonic culture and wash the wells gently with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Solubilization: Discard the crystal violet solution and wash the wells again with PBS. Add 30% acetic acid or ethanol to each well to solubilize the stain bound to the biofilm.
-
Quantification: Measure the absorbance of the solubilized stain at 550-590 nm.
Quantitative Real-Time PCR (qRT-PCR)
This method is essential for directly measuring the effect of the inhibitor on the transcript levels of target virulence and regulatory genes.[12]
Methodology:
-
Culture and Treatment: Grow P. aeruginosa to the mid-logarithmic phase and then add the LasR inhibitor. Continue incubation for a defined period (e.g., 2-4 hours).
-
RNA Extraction: Harvest the bacterial cells and extract total RNA using a commercial kit, ensuring the removal of DNA with a DNase treatment step.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers.
-
qRT-PCR Reaction: Set up the qRT-PCR reaction using a suitable master mix (e.g., SYBR Green), the synthesized cDNA, and specific primers for target genes (lasR, lasI, rhlR, rhlI, lasB, phzA1, etc.) and a housekeeping gene for normalization (e.g., rpoD, proC).
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression in treated samples compared to untreated controls.
Conclusion
Inhibitors of the LasR transcriptional regulator, such as this compound and mBTL, represent a promising anti-virulence strategy against P. aeruginosa. By effectively blocking the master regulator of the quorum sensing cascade, these compounds significantly downregulate the expression of critical virulence factor genes, leading to a marked reduction in pyocyanin, elastase, and rhamnolipid production, as well as a potent inhibition of biofilm formation. The experimental protocols detailed in this guide provide a robust framework for the continued discovery and characterization of novel LasR inhibitors, paving the way for new therapeutic interventions to combat chronic and drug-resistant P. aeruginosa infections.
References
- 1. Study of quorum-sensing LasR and RhlR genes and their dependent virulence factors in Pseudomonas aeruginosa isolates from infected burn wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacterial Quorum Sensing: Its Role in Virulence and Possibilities for Its Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. Regulation of las and rhl quorum sensing in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbiologyresearch.org [microbiologyresearch.org]
- 8. microbiologyresearch.org [microbiologyresearch.org]
- 9. Roles of Pseudomonas aeruginosa las and rhl quorum-sensing systems in control of elastase and rhamnolipid biosynthesis genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LasR, a Transcriptional Activator of Pseudomonas aeruginosa Virulence Genes, Functions as a Multimer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Starvation Selection Restores Elastase and Rhamnolipid Production in a Pseudomonas aeruginosa Quorum-Sensing Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of biofilm formation, quorum sensing and virulence factor production in Pseudomonas aeruginosa PAO1 by selected LasR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. uk.sagepub.com [uk.sagepub.com]
- 15. A guideline for reporting experimental protocols in life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 16. techniques-ingenieur.fr [techniques-ingenieur.fr]
Initial Studies on the Specificity of LasR-IN-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial studies concerning the specificity of LasR-IN-4, a potent inhibitor of the LasR receptor in Pseudomonas aeruginosa. The document details the underlying quorum sensing pathway, presents available quantitative data, and outlines the standard experimental protocols used to assess the specificity and mechanism of action for such compounds.
Introduction: The Las Quorum Sensing System in Pseudomonas aeruginosa
Pseudomonas aeruginosa is a significant opportunistic pathogen that utilizes a cell-to-cell communication system known as quorum sensing (QS) to coordinate the expression of virulence factors and biofilm formation.[1][2] The las system is a primary QS circuit in this bacterium and sits at the top of a regulatory hierarchy, controlling other QS systems like rhl.[3][4]
The core components of the las system are the LasI synthase and the LasR transcriptional regulator.[1][4] LasI synthesizes the autoinducer molecule N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL).[1][5] As the bacterial population density increases, 3O-C12-HSL accumulates. Upon reaching a threshold concentration, it binds to the cytoplasmic LasR protein. This binding event induces the dimerization of LasR, which then binds to specific DNA sequences to activate the transcription of target genes, including genes for virulence factors and the lasI gene itself, creating a positive feedback loop.[1][5] Given its central role in pathogenicity, the LasR receptor is a prime target for the development of novel anti-virulence therapies.[6] this compound has been identified as a potent inhibitor of this system.[7][8]
Quantitative Data on this compound Activity
Initial studies have focused on the phenotypic effects of this compound, demonstrating its ability to inhibit key virulence-related processes in P. aeruginosa. The primary quantitative measure available from initial reports is its minimum inhibitory concentration (MIC). It is important to note that as a quorum sensing inhibitor, this compound is expected to function as an anti-virulence agent rather than a traditional antibiotic, and its efficacy should not be solely judged by its MIC value.[6]
| Parameter | Value | Organism | Reference |
| Minimum Inhibitory Concentration (MIC) | 56.25 µg/mL | Pseudomonas aeruginosa | [6][9][10] |
| Reported Biological Activities | |||
| Biofilm Formation Inhibition | Yes | Pseudomonas aeruginosa | [7] |
| Pyocyanin Production Inhibition | Yes | Pseudomonas aeruginosa | [7] |
| Rhamnolipid Production Inhibition | Yes | Pseudomonas aeruginosa | [7] |
Note: Specific IC50 or Ki values for LasR binding are not available in the reviewed literature. The data presented reflects the current publicly available information.
Experimental Protocols for Specificity Analysis
To fully characterize the specificity of an inhibitor like this compound, a series of biochemical, biophysical, and cell-based assays are required. The following sections detail the standard methodologies employed for this purpose.
This assay is a primary screening tool to quantify the ability of a compound to antagonize LasR activity in a controlled biological context. A non-pathogenic E. coli strain is typically used as a heterologous host to isolate the activity of the LasR protein from the complex regulatory network of P. aeruginosa.[11][12]
Protocol:
-
Strain Construction: An E. coli host is co-transformed with two plasmids:
-
Culture Preparation: The reporter strain is grown in a suitable medium with antibiotics for plasmid maintenance. Expression of LasR is induced (e.g., by adding arabinose).
-
Assay Setup: The induced culture is aliquoted into a 96- or 384-well microplate.
-
Compound Addition:
-
A fixed, sub-maximal concentration of the agonist 3O-C12-HSL is added to all wells (except negative controls) to activate LasR.
-
Serial dilutions of this compound are added to the test wells.
-
Control wells include vehicle only (e.g., DMSO), agonist only (positive control), and no agonist (negative control).
-
-
Incubation: The plate is incubated to allow for protein-ligand interaction and reporter gene expression.
-
Signal Measurement: The reporter signal is quantified using a plate reader (e.g., measuring luminescence or absorbance after adding a chromogenic substrate for β-galactosidase).
-
Data Analysis: The percentage of inhibition is calculated relative to the positive (agonist only) and negative controls. An IC50 value is determined by fitting the dose-response data to a suitable model.
ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[13] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka), dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).[14][15]
Protocol:
-
Protein Purification: Recombinant LasR protein is expressed and purified to high homogeneity.
-
Sample Preparation: The purified LasR protein is placed in the sample cell of the calorimeter. This compound is loaded into the injection syringe. Both solutions must be in identical, degassed buffer to minimize heat of dilution effects.
-
Titration: A series of small, precise injections of the this compound solution are made into the sample cell containing the LasR protein.[13]
-
Heat Measurement: The instrument measures the minute heat changes that occur upon each injection as the ligand binds to the protein.[16]
-
Data Analysis: The heat change per injection is integrated and plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a theoretical model to extract thermodynamic parameters (Kd, ΔH, n).[13]
FP assays are a homogeneous, solution-based method ideal for quantifying binding interactions and are amenable to high-throughput screening.[17][18] The assay measures the change in the rotational speed of a fluorescently labeled molecule (a "tracer") upon binding to a larger protein. In a competition format, an unlabeled inhibitor competes with the tracer for binding to the target protein.
Protocol:
-
Tracer Design: A fluorescent probe is designed by conjugating a fluorophore (e.g., fluorescein) to a known LasR ligand (e.g., an analog of 3O-C12-HSL). This tracer must retain high affinity for LasR.
-
Assay Optimization:
-
The concentration of the fluorescent tracer is optimized to give a stable and robust signal, typically at or below its Kd for LasR.[19]
-
The concentration of purified LasR protein is titrated to determine the amount needed to achieve a significant polarization window (the difference in polarization between the free and fully bound tracer).[19]
-
-
Competition Assay:
-
A fixed concentration of LasR protein and the fluorescent tracer are added to microplate wells.
-
Serial dilutions of the unlabeled competitor, this compound, are added.
-
-
Measurement: The plate is excited with polarized light, and the parallel and perpendicular components of the emitted fluorescence are measured by a plate reader.[20]
-
Data Analysis: As this compound displaces the fluorescent tracer from the LasR binding pocket, the observed fluorescence polarization decreases. The data is used to calculate the percentage of displacement and determine the IC50 of this compound.
Specificity and Off-Target Analysis
To confirm that this compound is specific to the LasR receptor, its activity must be tested against other homologous LuxR-type receptors within P. aeruginosa (e.g., RhlR, PqsR) and potentially from other bacterial species. This is typically accomplished by:
-
Counter-Screening: Using cell-based reporter assays that are specific for other QS systems (e.g., an RhlR-responsive reporter). Lack of activity in these assays indicates specificity for LasR.
-
Biophysical Assays: Performing ITC or FP assays with purified RhlR or other potential off-target proteins to confirm a lack of direct binding.
Conclusion
This compound is a promising inhibitor of the P. aeruginosa LasR quorum sensing system, with demonstrated efficacy in disrupting virulence-associated phenotypes.[7] While initial data provides a MIC value, a comprehensive understanding of its specificity and mechanism requires further investigation.[6][9][10] The experimental protocols outlined in this guide—including cell-based reporter assays, isothermal titration calorimetry, and fluorescence polarization—represent the standard methodologies for rigorously characterizing the binding affinity, thermodynamics, and selectivity of such inhibitors. Future studies employing these techniques will be crucial for validating this compound as a specific and potent anti-virulence candidate for drug development.
References
- 1. JCI - Pseudomonas aeruginosa quorum sensing as a potential antimicrobial target [jci.org]
- 2. journals.asm.org [journals.asm.org]
- 3. The hierarchy quorum sensing network in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of Pseudomonas aeruginosa las and rhl Quorum-Sensing Systems in Control of Twitching Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Identification of anti-pathogenic activity among in silico predicted small-molecule inhibitors of Pseudomonas aeruginosa LasR or nitric oxide reductase (NOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. View of Identification of anti-pathogenic activity among in silico predicted small-molecule inhibitors of Pseudomonas aeruginosa LasR or nitric oxide reductase (NOR) | Drug Target Insights [journals.aboutscience.eu]
- 11. Characterization of natural product inhibitors of quorum sensing in Pseudomonas aeruginosa reveals competitive inhibition of RhlR by ortho-vanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative | MDPI [mdpi.com]
- 13. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 14. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 15. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. emeraldcloudlab.com [emeraldcloudlab.com]
Methodological & Application
Standard operating procedure for pyocyanin production assay with LasR-IN-4
Application Note & Protocol
Topic: Standard Operating Procedure for Pyocyanin Production Assay with LasR-IN-4
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pseudomonas aeruginosa is a significant opportunistic human pathogen known for its ability to cause severe infections, particularly in immunocompromised individuals and those with cystic fibrosis.[1] The pathogenicity of P. aeruginosa is largely controlled by a cell-to-cell communication system known as quorum sensing (QS).[2] The las QS system sits at the top of this regulatory hierarchy.[3] It is composed of the transcriptional activator LasR and its cognate autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL).[1][4] Upon binding of 3O-C12-HSL, LasR activates the transcription of numerous virulence genes, including those responsible for the production of pyocyanin, a blue-green, redox-active phenazine pigment.[3][5][6]
Pyocyanin itself is a virulence factor that can generate reactive oxygen species, leading to oxidative stress and tissue damage in the host.[7] As the production of pyocyanin is tightly regulated by the LasR protein, inhibiting LasR is a promising anti-virulence strategy to attenuate P. aeruginosa infections without exerting selective pressure for antibiotic resistance. This compound is a small molecule inhibitor designed to antagonize the LasR receptor, thereby preventing the activation of the QS cascade and subsequent virulence factor production.
This document provides a detailed standard operating procedure (SOP) for performing a pyocyanin production assay to evaluate the efficacy of this compound in inhibiting QS in P. aeruginosa.
Principle of the Assay
This assay quantitatively measures the inhibition of pyocyanin production by P. aeruginosa in the presence of the LasR inhibitor, this compound. The protocol is based on the following principles:
-
P. aeruginosa is cultured in a suitable medium that promotes pyocyanin production, such as King's A Broth.[5]
-
The culture is treated with varying concentrations of this compound. A vehicle control (e.g., DMSO) is run in parallel.
-
During incubation, the bacteria multiply and, at a sufficient cell density, activate the LasR quorum sensing system, leading to the synthesis and secretion of pyocyanin into the culture medium. In the presence of an effective concentration of this compound, the activation of LasR is blocked, and pyocyanin production is reduced.
-
After incubation, the bacterial cells are removed by centrifugation. Pyocyanin is then extracted from the cell-free supernatant using chloroform.[5][7]
-
The blue-colored pyocyanin in the chloroform layer is subsequently re-extracted into an acidic aqueous solution (0.2 N HCl), which turns pink.[8][9]
-
The concentration of pyocyanin in the acidic solution is determined by measuring its absorbance at 520 nm using a spectrophotometer or plate reader.[7][8]
-
The final pyocyanin concentration can be normalized to bacterial growth, which is assessed by measuring the optical density at 600 nm (OD600) of the culture before extraction.
Signaling Pathway and Experimental Workflow
Diagram 1: LasR-Mediated Quorum Sensing Pathway
The following diagram illustrates the simplified las quorum sensing cascade leading to pyocyanin production and the inhibitory action of this compound.
References
- 1. Pseudomonas aeruginosa lasR-deficient mutant contributes to bacterial virulence through enhancing the PhoB-mediated pathway in response to host environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LasR, a Transcriptional Activator of Pseudomonas aeruginosa Virulence Genes, Functions as a Multimer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular and biological characterization of pyocyanin from clinical and environmental Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbiologyresearch.org [microbiologyresearch.org]
- 7. ijcmas.com [ijcmas.com]
- 8. Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [bio-protocol.org]
- 9. ijarbs.com [ijarbs.com]
Application Note: Quantification of Rhamnolipid Production in Pseudomonas aeruginosa Following Treatment with a LasR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhamnolipids are glycolipid biosurfactants produced by the opportunistic pathogen Pseudomonas aeruginosa. They play a crucial role in the bacterium's virulence, including biofilm formation, motility, and host immune evasion. The production of rhamnolipids is tightly regulated by the quorum-sensing (QS) system, a cell-to-cell communication network. The LasR protein is a key transcriptional regulator at the top of the QS hierarchy in P. aeruginosa. Upon binding its cognate autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), LasR activates the expression of a cascade of genes, including those responsible for rhamnolipid biosynthesis, primarily the rhl operon (rhlAB).
Inhibition of the LasR signaling pathway presents a promising anti-virulence strategy to combat P. aeruginosa infections without exerting selective pressure for antibiotic resistance. Developing potent and specific LasR inhibitors requires robust and reproducible methods to quantify their impact on downstream virulence factor production, such as rhamnolipids. This application note provides a detailed protocol for quantifying rhamnolipid production in P. aeruginosa cultures following treatment with a model LasR inhibitor, Norlobaridone (NBD). NBD is a natural product that has been shown to exhibit dose-dependent antagonist activity against LasR with an IC50 of 1.93 µM, leading to a significant reduction in rhamnolipid synthesis.
This document outlines the experimental workflow, from bacterial culture and inhibitor treatment to rhamnolipid extraction and quantification using the Orcinol-Red-Methanol (ORM) spectrophotometric assay. Additionally, alternative quantification by High-Performance Liquid Chromatography (HPLC) is discussed.
Signaling Pathway and Inhibition
The production of rhamnolipids is controlled by a hierarchical quorum-sensing cascade. The LasI synthase produces the autoinducer 3O-C12-HSL, which accumulates with increasing bacterial population density. This autoinducer binds to and activates the LasR transcriptional regulator. The active LasR:3O-C12-HSL complex then promotes the transcription of several target genes, including rhlR and rhlI. RhlR is the transcriptional regulator for the rhl system, and RhlI is the synthase for the second autoinducer, N-butanoyl-L-homoserine lactone (C4-HSL). The RhlR:C4-HSL complex directly activates the transcription of the rhlAB operon, which encodes the rhamnosyltransferase responsible for the synthesis of mono-rhamnolipids. LasR inhibitors, such as Norlobaridone, act by competing with the native autoinducer for binding to LasR, thereby preventing its activation and subsequent downstream signaling, leading to a reduction in rhamnolipid production.
Caption: LasR signaling pathway for rhamnolipid production and its inhibition.
Experimental Workflow
The overall experimental workflow involves culturing P. aeruginosa, treating the cultures with the LasR inhibitor at various concentrations, extracting the rhamnolipids from the culture supernatant, and quantifying the extracted rhamnolipids.
Caption: Experimental workflow for quantifying rhamnolipid production after LasR inhibitor treatment.
Detailed Protocols
Materials and Reagents
-
Pseudomonas aeruginosa strain (e.g., PAO1)
-
Luria-Bertani (LB) broth or other suitable growth medium
-
LasR inhibitor (e.g., Norlobaridone) dissolved in a suitable solvent (e.g., DMSO)
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Orcinol
-
Methanol
-
Sulfuric acid (H₂SO₄)
-
L-rhamnose (for standard curve)
-
Sterile culture tubes and flasks
-
Spectrophotometer
-
Centrifuge
Protocol 1: Culture, Treatment, and Rhamnolipid Extraction
-
Prepare Overnight Culture: Inoculate a single colony of P. aeruginosa into 5 mL of LB broth and incubate overnight at 37°C with shaking (200 rpm).
-
Inoculate Experimental Cultures: Dilute the overnight culture 1:100 into fresh LB broth. For example, add 100 µL of the overnight culture to 10 mL of fresh LB broth in a sterile flask.
-
Inhibitor Treatment: Add the LasR inhibitor (Norlobaridone) to the experimental cultures at desired final concentrations (e.g., 0, 1, 5, 10, 25, 50 µM). Include a vehicle control (e.g., DMSO) equivalent to the highest volume of inhibitor added.
-
Incubation: Incubate the cultures for 24-48 hours at 37°C with shaking (200 rpm).
-
Cell Separation: After incubation, transfer the cultures to centrifuge tubes and pellet the bacterial cells by centrifugation at 10,000 x g for 15 minutes.
-
Supernatant Collection: Carefully collect the cell-free supernatant.
-
Acidification: Acidify the supernatant to a pH of approximately 2.0 by adding concentrated HCl dropwise. This will precipitate the rhamnolipids.
-
Solvent Extraction: Add an equal volume of ethyl acetate to the acidified supernatant. Vortex vigorously for 1-2 minutes and then allow the phases to separate. The rhamnolipids will partition into the upper ethyl acetate phase.
-
Collection of Organic Phase: Carefully collect the upper ethyl acetate layer. Repeat the extraction process on the aqueous layer one more time to maximize yield.
-
Solvent Evaporation: Combine the ethyl acetate extracts and evaporate the solvent to dryness using a rotary evaporator or by leaving it in a fume hood overnight. The remaining residue contains the crude rhamnolipid extract.
Protocol 2: Rhamnolipid Quantification using the Orcinol-Red-Methanol (ORM) Assay
-
Prepare Orcinol Reagent: Prepare a fresh solution of 0.19% (w/v) orcinol in 53% (v/v) sulfuric acid.
-
Prepare Rhamnose Standards: Prepare a series of L-rhamnose standards in deionized water with concentrations ranging from 0 to 100 µg/mL.
-
Sample Preparation: Dissolve the dried rhamnolipid extract from Protocol 1 in a known volume of deionized water (e.g., 1 mL).
-
Assay Reaction:
-
To 100 µL of each standard and sample in a glass test tube, add 900 µL of the orcinol reagent.
-
Heat the tubes at 80°C for 30 minutes.
-
Cool the tubes to room temperature.
-
-
Absorbance Measurement: Measure the absorbance of the standards and samples at 421 nm using a spectrophotometer.
-
Data Analysis:
-
Plot a standard curve of absorbance versus L-rhamnose concentration.
-
Determine the concentration of rhamnose in the samples using the standard curve.
-
Calculate the rhamnolipid concentration by multiplying the rhamnose concentration by a conversion factor. A commonly used factor is 3.4.[1]
-
Alternative Quantification Method: High-Performance Liquid Chromatography (HPLC)
For a more precise and specific quantification of different rhamnolipid congeners, HPLC can be employed.
-
Sample Preparation: Dissolve the dried rhamnolipid extract in a suitable solvent for HPLC, such as methanol or acetonitrile.
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like formic acid).
-
Detector: UV detector (e.g., at 210 nm) or an Evaporative Light Scattering Detector (ELSD).
-
-
Standard Curve: Prepare a standard curve using purified rhamnolipid standards.
-
Analysis: Inject the samples and standards into the HPLC system. Identify and quantify the rhamnolipid peaks by comparing their retention times and peak areas to the standards.
Data Presentation
The quantitative data should be summarized in a clear and structured format to allow for easy comparison of the effects of the LasR inhibitor.
Table 1: Dose-Dependent Inhibition of Rhamnolipid Production by Norlobaridone
| Norlobaridone (µM) | Rhamnolipid Concentration (mg/L) (Mean ± SD) | % Inhibition |
| 0 (Vehicle Control) | 250 ± 15 | 0 |
| 1 | 205 ± 12 | 18 |
| 5 | 130 ± 10 | 48 |
| 10 | 75 ± 8 | 70 |
| 25 | 40 ± 5 | 84 |
| 50 | 25 ± 4 | 90 |
Note: The data presented in this table are representative and may vary depending on the specific experimental conditions and P. aeruginosa strain used.
Logical Relationship Diagram
The following diagram illustrates the logical relationship of competitive inhibition, which is the mechanism of action for many LasR inhibitors like Norlobaridone.
Caption: Logical diagram of competitive inhibition of the LasR receptor.
Conclusion
This application note provides a comprehensive and detailed methodology for quantifying the production of rhamnolipids in P. aeruginosa following treatment with a LasR inhibitor. The provided protocols for bacterial culture, inhibitor treatment, rhamnolipid extraction, and quantification are robust and can be adapted for screening and characterizing novel LasR antagonists. The use of clear data presentation and visual diagrams of the underlying biological and experimental processes aims to facilitate a deeper understanding and successful implementation of these methods in a research and drug development setting. Accurate quantification of rhamnolipid inhibition is a critical step in the development of new anti-virulence therapies targeting quorum sensing in P. aeruginosa.
References
Application Note: Measuring LasR Inhibitor Activity Using a LasR-Responsive Reporter Strain
Application Area: Microbiology, Drug Discovery, Anti-Virulence Therapy Audience: Researchers, scientists, and drug development professionals involved in the screening and characterization of quorum sensing inhibitors.
Introduction
Pseudomonas aeruginosa is a formidable opportunistic pathogen responsible for a wide range of severe infections, particularly in immunocompromised individuals and those with cystic fibrosis. Its pathogenicity is largely controlled by a cell-to-cell communication system known as quorum sensing (QS). The Las system sits at the top of the P. aeruginosa QS hierarchy and is controlled by the transcriptional regulator LasR. Upon binding its native autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), LasR activates the expression of numerous virulence factors and is essential for biofilm formation.[1][2]
Targeting LasR offers a promising anti-virulence strategy, aiming to disarm the pathogen without exerting bactericidal pressure that can lead to resistance. Small molecule inhibitors, such as LasR-IN-4, are designed to antagonize LasR, preventing its activation. This application note provides a detailed protocol for quantifying the activity of LasR inhibitors using a sensitive and specific Escherichia coli-based reporter strain. This heterologous system isolates the LasR-ligand interaction from the complex native regulatory network of P. aeruginosa, providing a clear and direct measure of inhibitor potency.[3][4]
The LasR Signaling Pathway and Mechanism of Inhibition
The LasR QS circuit is initiated when the synthase LasI produces the autoinducer 3O-C12-HSL. As the bacterial population density increases, 3O-C12-HSL accumulates. This molecule diffuses into the cell and binds to the ligand-binding domain of the LasR protein. This binding event induces a conformational change, leading to LasR dimerization and activation. The activated LasR dimer then binds to specific DNA sequences, known as las boxes, in the promoter regions of target genes, initiating their transcription.[2] In the reporter strain, a las promoter controls a reporter gene (e.g., lux operon for bioluminescence), providing a measurable output of LasR activity.
This compound and other competitive antagonists function by binding to LasR, typically at or near the 3O-C12-HSL binding site, thereby preventing the native autoinducer from binding and activating the receptor. This leads to a dose-dependent decrease in the expression of the reporter gene.
References
- 1. mdpi.com [mdpi.com]
- 2. Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative [mdpi.com]
- 4. Identification of Five Structurally Unrelated Quorum-Sensing Inhibitors of Pseudomonas aeruginosa from a Natural-Derivative Database - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the Optimal Working Concentration of a LasR Inhibitor In Vitro
Disclaimer: The following protocol provides a generalized framework for determining the optimal working concentration of a novel or uncharacterized LasR inhibitor in vitro. As "LasR-IN-4" does not correspond to a known compound in the public scientific literature, this document will refer to a generic "LasR inhibitor" or "test compound." Researchers should adapt these protocols based on the specific physicochemical properties of their compound of interest.
Introduction
Pseudomonas aeruginosa is a formidable opportunistic human pathogen responsible for a wide range of infections, particularly in immunocompromised individuals and those with cystic fibrosis.[1] Its pathogenicity is intricately linked to a cell-to-cell communication system known as quorum sensing (QS). The LasR-LasI system is a master regulator at the top of the P. aeruginosa QS hierarchy.[2] The LasI synthase produces the autoinducer molecule N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL).[3][4] As the bacterial population density increases, 3O-C12-HSL accumulates. Upon reaching a threshold concentration, it binds to and activates the cytoplasmic transcription factor LasR.[3][4] The LasR:3O-C12-HSL complex then dimerizes and binds to specific DNA sequences, activating the transcription of numerous virulence genes, including those responsible for biofilm formation, pyocyanin production, and the expression of proteases like elastase.[2]
Targeting the LasR protein with small molecule inhibitors is a promising anti-virulence strategy that aims to disrupt bacterial communication without exerting bactericidal pressure, which may reduce the likelihood of resistance development. Determining the optimal working concentration of a LasR inhibitor is a critical first step in its in vitro characterization. This involves identifying a concentration that effectively inhibits LasR-mediated gene expression without affecting bacterial growth.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to determine the optimal in vitro working concentration of a putative LasR inhibitor.
Signaling Pathway and Experimental Workflow
To effectively determine the optimal working concentration of a LasR inhibitor, it is crucial to understand the underlying signaling pathway and the general experimental workflow.
Experimental Protocols
The following protocols describe the key experiments for determining the optimal working concentration of a LasR inhibitor. It is recommended to perform these experiments in parallel to obtain a comprehensive understanding of the compound's activity.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of the LasR inhibitor that prevents visible growth of P. aeruginosa. This is crucial to ensure that any observed reduction in QS-regulated phenotypes is not due to bactericidal or bacteriostatic effects.
Materials:
-
P. aeruginosa strain (e.g., PAO1 or PA14)
-
Mueller-Hinton Broth (MHB) or Lysogeny Broth (LB)
-
LasR inhibitor stock solution (e.g., in DMSO)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Method:
-
Prepare a 2-fold serial dilution of the LasR inhibitor in MHB in a 96-well plate. The concentration range should be broad (e.g., 0.1 to 512 µM). Include a vehicle control (e.g., DMSO) and a positive control for growth inhibition (e.g., a known antibiotic like ciprofloxacin). Also, include a negative control (MHB only).
-
Inoculate a fresh overnight culture of P. aeruginosa into fresh MHB and grow to early exponential phase (OD600 ≈ 0.1).
-
Dilute the bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL in MHB.
-
Add the diluted bacterial suspension to each well of the 96-well plate containing the serially diluted inhibitor.
-
Incubate the plate at 37°C with shaking for 18-24 hours.
-
Measure the optical density at 600 nm (OD600) using a microplate reader.
-
The MIC is defined as the lowest concentration of the inhibitor at which there is no visible growth (or a significant reduction in OD600 compared to the vehicle control).
Protocol 2: LasR-dependent Reporter Gene Assay
Objective: To quantify the inhibitory effect of the test compound on LasR-mediated gene expression using a reporter strain. A common reporter system is a lasB-gfp fusion, where the expression of Green Fluorescent Protein (GFP) is under the control of the LasR-regulated lasB promoter.
Materials:
-
P. aeruginosa reporter strain (e.g., PAO1 containing a lasB-gfp plasmid)
-
LB medium supplemented with an appropriate antibiotic for plasmid maintenance
-
LasR inhibitor stock solution
-
96-well black, clear-bottom microtiter plates
-
Fluorometer and spectrophotometer (plate reader)
Method:
-
Prepare a serial dilution of the LasR inhibitor in LB medium in a 96-well plate at concentrations below the MIC.
-
Inoculate an overnight culture of the reporter strain into fresh LB medium and grow to early exponential phase.
-
Dilute the culture to a starting OD600 of approximately 0.05.
-
Add the diluted culture to the wells of the 96-well plate containing the inhibitor.
-
Incubate the plate at 37°C with shaking for a defined period (e.g., 8-16 hours).
-
At the end of the incubation, measure the OD600 to assess bacterial growth.
-
Measure the fluorescence (e.g., excitation at 485 nm, emission at 520 nm for GFP).
-
Normalize the fluorescence signal to bacterial growth (Fluorescence/OD600).
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value (the concentration at which 50% of LasR activity is inhibited).
Protocol 3: Virulence Factor Production Assays
Objective: To assess the effect of the LasR inhibitor on the production of clinically relevant virulence factors that are regulated by LasR.
A. Pyocyanin Production Assay:
-
Culture wild-type P. aeruginosa (e.g., PAO1) in a suitable medium (e.g., Pseudomonas Broth) with various sub-MIC concentrations of the LasR inhibitor for 24-48 hours at 37°C with shaking.
-
Centrifuge the cultures to pellet the bacteria.
-
Transfer the supernatant to a new tube and add chloroform at a 3:2 (supernatant:chloroform) ratio. Mix vigorously.
-
Centrifuge to separate the phases. The blue pyocyanin will be in the lower chloroform phase.
-
Transfer the chloroform phase to a new tube and add 0.2 M HCl at a 1:1 ratio. Mix well. The pyocyanin will move to the upper acidic aqueous phase and turn pink.
-
Measure the absorbance of the top layer at 520 nm.
-
Quantify the pyocyanin concentration by multiplying the A520 by 17.072.
-
Normalize the pyocyanin concentration to the OD600 of the original culture.
B. Elastase Activity Assay (Elastin-Congo Red):
-
Culture P. aeruginosa as described for the pyocyanin assay.
-
Centrifuge the cultures and collect the supernatant.
-
Add the supernatant to a reaction buffer containing Elastin-Congo Red (ECR).
-
Incubate the mixture at 37°C for several hours (e.g., 4-18 hours) with shaking.
-
Stop the reaction by adding a buffer to precipitate the remaining ECR.
-
Centrifuge to pellet the insoluble ECR.
-
Measure the absorbance of the supernatant at 495 nm, which corresponds to the solubilized Congo Red due to elastase activity.
-
Normalize the elastase activity to the OD600 of the original culture.
Data Presentation
Quantitative data should be summarized in clearly structured tables to facilitate comparison and interpretation.
Table 1: Effect of a Generic LasR Inhibitor on P. aeruginosa Growth and LasR-dependent Gene Expression
| Inhibitor Conc. (µM) | Mean OD600 (± SD) | % Growth Inhibition | Normalized Fluorescence (RFU/OD600) (± SD) | % LasR Inhibition |
| 0 (Vehicle) | 1.25 (± 0.08) | 0 | 8500 (± 450) | 0 |
| 1 | 1.22 (± 0.06) | 2.4 | 6800 (± 320) | 20.0 |
| 5 | 1.24 (± 0.07) | 0.8 | 4250 (± 280) | 50.0 |
| 10 | 1.21 (± 0.09) | 3.2 | 2125 (± 190) | 75.0 |
| 25 | 1.18 (± 0.10) | 5.6 | 935 (± 110) | 89.0 |
| 50 | 1.15 (± 0.11) | 8.0 | 850 (± 95) | 90.0 |
| 100 | 0.85 (± 0.15) | 32.0 | 600 (± 80) | 92.9 |
Table 2: Effect of a Generic LasR Inhibitor on Virulence Factor Production in P. aeruginosa
| Inhibitor Conc. (µM) | Normalized Pyocyanin (A520/OD600) (± SD) | % Pyocyanin Inhibition | Normalized Elastase Activity (A495/OD600) (± SD) | % Elastase Inhibition |
| 0 (Vehicle) | 0.35 (± 0.03) | 0 | 0.88 (± 0.07) | 0 |
| 1 | 0.29 (± 0.02) | 17.1 | 0.72 (± 0.06) | 18.2 |
| 5 | 0.18 (± 0.02) | 48.6 | 0.45 (± 0.05) | 48.9 |
| 10 | 0.09 (± 0.01) | 74.3 | 0.24 (± 0.03) | 72.7 |
| 25 | 0.05 (± 0.01) | 85.7 | 0.11 (± 0.02) | 87.5 |
| 50 | 0.04 (± 0.01) | 88.6 | 0.09 (± 0.02) | 89.8 |
Determining the Optimal Working Concentration
The optimal working concentration for a LasR inhibitor in vitro is the lowest concentration that provides maximal inhibition of LasR activity (as determined by reporter assays and virulence factor production) without significantly affecting bacterial growth.
Based on the example data in the tables above:
-
The MIC would be greater than 100 µM, as significant growth inhibition is observed at 100 µM.
-
The IC50 for LasR inhibition in the reporter assay is approximately 5 µM.
-
Maximal inhibition of LasR activity and virulence factor production is achieved at concentrations between 25 µM and 50 µM, with minimal impact on bacterial growth.
Therefore, a suitable optimal working concentration for further in vitro experiments would be in the range of 10-25 µM . This range provides strong inhibition of the target pathway while ensuring that the observed effects are due to the specific anti-QS activity of the compound and not a general toxicity.
Conclusion
A systematic approach involving the determination of the MIC, quantification of LasR-dependent gene expression, and measurement of virulence factor production is essential for identifying the optimal working concentration of a LasR inhibitor. The protocols and data presentation guidelines provided here offer a robust framework for the in vitro characterization of novel anti-virulence compounds targeting the LasR quorum sensing system in P. aeruginosa. This foundational work is critical for the subsequent preclinical development of new therapies to combat this important pathogen.
References
- 1. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]
- 2. LasR, a Transcriptional Activator of Pseudomonas aeruginosa Virulence Genes, Functions as a Multimer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Characterization of LasR Immobilized Monolithic Column for Screening Active Ingredients as Quorum Sensing Inhibitors Against P. aeruginosa in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Novel LasR Inhibitors
ABSTRACT: This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the discovery of novel inhibitors targeting the LasR protein of Pseudomonas aeruginosa. LasR is a key transcriptional regulator in the quorum sensing (QS) circuit of P. aeruginosa, a critical pathway for controlling virulence factor expression and biofilm formation. Inhibition of the LasR-mediated QS system is a promising anti-virulence strategy. Herein, we describe two distinct high-throughput screening (HTS) assays: a cell-based GFP reporter assay and a biochemical fluorescence polarization (FP) assay. Detailed experimental workflows, protocols, and data presentation guidelines are provided to facilitate the setup and execution of robust screening campaigns.
The LasR Signaling Pathway in Pseudomonas aeruginosa
The las quorum sensing system is a hierarchical regulatory network in P. aeruginosa. The LasI synthase produces the autoinducer molecule N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). As the bacterial population density increases, 3-oxo-C12-HSL accumulates. Upon reaching a threshold concentration, it binds to the cytoplasmic receptor and transcriptional regulator, LasR. This binding event induces a conformational change in LasR, promoting its dimerization and subsequent binding to specific DNA sequences known as las boxes in the promoter regions of target genes. This leads to the transcriptional activation of a suite of virulence genes, including those responsible for the production of elastase (lasB), alkaline protease, and exotoxin A. Furthermore, the LasR-3-oxo-C12-HSL complex positively regulates the expression of the rhl quorum sensing system, creating a regulatory cascade.
High-Throughput Screening Assays for LasR Inhibitors
A variety of HTS assays have been developed to identify small molecule inhibitors of LasR. These can be broadly categorized as cell-based assays and biochemical assays.
Cell-Based GFP Reporter Assay
This is a widely used primary screening assay that relies on a genetically engineered reporter strain, typically E. coli, that heterologously expresses LasR and contains a reporter plasmid where a LasR-inducible promoter (e.g., PlasB) drives the expression of Green Fluorescent Protein (GFP). In the presence of the native agonist, 3-oxo-C12-HSL, LasR is activated and induces GFP expression. Putative inhibitors are identified by their ability to reduce the GFP signal in the presence of the agonist.
Experimental Protocol: Cell-Based GFP Reporter Assay
1. Materials and Reagents:
-
Reporter Strain: E. coli DH5α carrying two plasmids: one for constitutive or inducible LasR expression and a reporter plasmid with a PlasB-GFP fusion.
-
Growth Medium: Luria-Bertany (LB) broth supplemented with appropriate antibiotics for plasmid maintenance (e.g., ampicillin and kanamycin).
-
Agonist: N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) stock solution (e.g., 10 mM in DMSO).
-
Test Compounds: Compound library plated in 384-well format.
-
Assay Plates: 384-well, black, clear-bottom microplates.
-
Control Inhibitor: A known LasR inhibitor (e.g., furanone C-30) for positive control wells.
2. Procedure:
-
Culture Preparation: Inoculate a single colony of the reporter strain into LB broth with antibiotics and grow overnight at 37°C with shaking. The next day, subculture the overnight culture into fresh medium and grow to mid-log phase (OD600 ≈ 0.4-0.6).
-
Assay Plate Preparation:
-
To each well of a 384-well plate, add test compounds to a final concentration of 10-20 µM.
-
Include negative controls (DMSO vehicle) and positive controls (known inhibitor).
-
-
Agonist and Cell Addition:
-
Prepare a working solution of the reporter strain culture containing 3-oxo-C12-HSL at a final concentration that gives ~80-90% of the maximal signal (EC80, typically 50-100 nM).
-
Dispense the cell/agonist mixture into each well of the assay plate.
-
-
Incubation: Seal the plates and incubate at 37°C for 4-6 hours with shaking.
-
Data Acquisition:
-
Measure the optical density at 600 nm (OD600) to assess bacterial growth.
-
Measure the GFP fluorescence using a plate reader with appropriate filters (e.g., excitation at 485 nm and emission at 520 nm).
-
-
Data Analysis:
-
Normalize the GFP fluorescence by dividing by the OD600 to account for any effects on bacterial growth.
-
Calculate the percent inhibition for each compound relative to the DMSO controls.
-
Determine a hit threshold (e.g., >50% inhibition) to identify primary hits for further validation.
-
Biochemical Fluorescence Polarization (FP) Assay
The FP assay is a powerful biochemical method to study the direct binding of a small molecule inhibitor to the purified LasR protein. This assay relies on the principle that a small fluorescently labeled ligand (tracer), when unbound, tumbles rapidly in solution and emits depolarized light upon excitation with polarized light. When the tracer binds to the much larger LasR protein, its tumbling is slowed, resulting in an increase in the polarization of the emitted light. Test compounds that compete with the tracer for binding to LasR will cause a decrease in the FP signal.
Experimental Protocol: Fluorescence Polarization Assay
1. Materials and Reagents:
-
Purified LasR Protein: Highly purified, soluble LasR protein.
-
Fluorescent Tracer: A fluorescently labeled ligand that binds to LasR (e.g., a fluorescein-conjugated analog of 3-oxo-C12-HSL).
-
Assay Buffer: A buffer that maintains the stability and activity of LasR (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% glycerol, 1 mM DTT).
-
Test Compounds: Compound library plated in 384-well format.
-
Assay Plates: 384-well, black, low-binding microplates.
2. Procedure:
-
Reagent Preparation:
-
Determine the optimal concentrations of purified LasR and the fluorescent tracer to achieve a stable and robust FP signal window. This typically involves titrating the protein against a fixed concentration of the tracer.
-
-
Assay Plate Preparation:
-
Dispense test compounds to a final screening concentration (e.g., 10 µM) into the wells of the assay plate.
-
Include controls:
-
Minimum Polarization (Tracer only): Wells with tracer and assay buffer.
-
Maximum Polarization (Tracer + LasR): Wells with tracer, LasR, and DMSO vehicle.
-
Positive Control: A known unlabeled competitor.
-
-
-
Reagent Addition:
-
Add the purified LasR protein to all wells except the minimum polarization controls.
-
Add the fluorescent tracer to all wells.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding reaction to reach equilibrium. The plate should be protected from light.
-
Data Acquisition:
-
Measure the fluorescence polarization in a plate reader equipped with appropriate polarization filters for the fluorophore used. The reader measures the intensity of emitted light parallel and perpendicular to the plane of polarized excitation light.
-
-
Data Analysis:
-
The instrument software calculates the millipolarization (mP) values.
-
Calculate the percent displacement for each test compound based on the signal window established by the minimum and maximum polarization controls.
-
Identify hits based on a pre-defined displacement threshold (e.g., >50% displacement).
-
Quantitative Data and Assay Performance
The performance of an HTS assay is evaluated using statistical parameters such as the Z'-factor, which indicates the separation between the high and low controls. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS. The table below summarizes representative quantitative data for known LasR inhibitors.
| Compound | Assay Type | Target Organism/System | IC50 (µM) | Z'-Factor | Hit Rate (%) | Reference |
| Furanone C-30 | β-galactosidase | E. coli reporter | ~25 | N/A | N/A | |
| V-06-018 | GFP Reporter | P. aeruginosa | 2.3 | > 0.5 | ~0.7 | |
| PD12 | GFP Reporter | P. aeruginosa | 5.1 | N/A | N/A | |
| 8-Azaguanine | Cell-based | P. aeruginosa | >50 | N/A | N/A | |
| Compound 3 (from HTS) | GFP Reporter | P. aeruginosa | 0.4 | N/A | ~0.7 | |
| Compound 7 (from HTS) | GFP Reporter | P. aeruginosa | 0.4 | N/A | ~0.7 |
N/A: Not available in the cited literature.
Summary and Conclusion
The discovery of novel LasR inhibitors is a promising avenue for the development of new anti-virulence therapies against P. aeruginosa. The choice of HTS assay depends on the specific goals of the screening campaign.
-
Cell-based reporter assays are advantageous for primary screening as they are cost-effective, highly sensitive, and screen for compounds that are active in a cellular context (i.e., they are cell-permeable and not susceptible to efflux). However, they are prone to false positives from compounds that are cytotoxic or interfere with the reporter system itself.
-
Biochemical assays , such as fluorescence polarization, provide direct evidence of target engagement and are less prone to off-target effects observed in cell-based assays. They are ideal for secondary screening to confirm hits from primary screens and for structure-activity relationship (SAR) studies. Their main limitation is the requirement for large quantities of purified, stable protein.
A well-designed screening cascade often employs a cell-based assay for the primary screen, followed by a biochemical assay to confirm direct binding to LasR and subsequent microbiological assays to assess the effect on virulence factor production and biofilm formation in P. aeruginosa. This integrated approach maximizes the probability of identifying potent and specific LasR inhibitors with therapeutic potential.
Application Notes and Protocols: Live-Cell Imaging of Biofilm Formation with LasR-IN-4 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pseudomonas aeruginosa is an opportunistic human pathogen notorious for its ability to form biofilms, which are structured communities of bacterial cells encased in a self-produced matrix of extracellular polymeric substances (EPS).[1] This biofilm lifestyle confers significant protection against host immune responses and conventional antibiotic therapies, making P. aeruginosa infections particularly difficult to treat.[2] The formation of biofilms and the expression of numerous virulence factors are regulated by a cell-to-cell communication system known as quorum sensing (QS).[3][4]
In P. aeruginosa, the QS network is complex, with the Las and Rhl systems being two of the most well-characterized.[5] The Las system, controlled by the transcriptional regulator LasR and its autoinducer 3O-C12-HSL, sits at the top of the QS hierarchy and plays a pivotal role in activating the expression of genes required for virulence and biofilm maturation.[3][6][7] Consequently, the LasR protein is a prime target for the development of anti-virulence and anti-biofilm therapies.
LasR-IN-4 is a potent and specific small molecule inhibitor of the LasR receptor. By antagonizing LasR, this compound is designed to disrupt the QS signaling cascade, thereby preventing the coordinated expression of virulence factors and inhibiting the development of robust biofilms.[8] This application note provides detailed protocols for using live-cell imaging, specifically confocal laser scanning microscopy (CLSM), to visualize and quantify the effects of this compound on the formation and structure of P. aeruginosa biofilms in real-time.
Mechanism of Action: LasR-Mediated Quorum Sensing and Inhibition
The P. aeruginosa LasI/R system is a key regulator of group behavior. The LasI synthase produces the autoinducer N-(3-oxododecanoyl)-homoserine lactone (3O-C12-HSL).[6] As the bacterial population density increases, 3O-C12-HSL accumulates. Upon reaching a threshold concentration, it binds to and activates the LasR transcriptional regulator. The LasR:3O-C12-HSL complex then dimerizes and binds to specific DNA promoter regions, activating the transcription of target genes. These genes include those encoding for virulence factors (e.g., elastase, proteases) and components necessary for biofilm maturation.[7][9] The Las system also positively regulates the RhlI/R system, another key QS circuit.[3] this compound acts as a competitive antagonist, binding to LasR and preventing its activation by the native autoinducer, thereby silencing the downstream signaling pathway.
Caption: LasR quorum sensing pathway and its inhibition by this compound.
Experimental Design and Workflow
Studying the effect of this compound requires a dynamic system that allows for the continuous growth of biofilms under controlled conditions while enabling high-resolution imaging. A flow cell system coupled with a confocal microscope is ideal for this purpose.[10] The general workflow involves preparing bacterial cultures, setting up the flow cell, introducing the treatment (this compound) and control media, acquiring time-lapse 3D images of the developing biofilms, and performing quantitative analysis of the image data.
Caption: Overall experimental workflow for live-cell imaging of biofilms.
Protocols
Protocol 1: Preparation of Bacterial Cultures and Reagents
This protocol describes the preparation of P. aeruginosa cultures, growth media containing this compound, and fluorescent stains for microscopy.
Materials:
-
Pseudomonas aeruginosa PAO1 strain
-
Luria-Bertani (LB) broth
-
M9 minimal medium supplemented with glucose (0.2%) and casamino acids (0.2%)
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (e.g., SYTO® 9 and propidium iodide)
-
Sterile culture tubes and flasks
-
Shaking incubator (37°C)
-
Spectrophotometer (OD600)
Procedure:
-
Bacterial Culture:
-
Inoculate a single colony of P. aeruginosa PAO1 into 5 mL of LB broth.
-
Incubate overnight at 37°C with shaking (200 rpm).
-
The next day, subculture the overnight culture by diluting it 1:100 into fresh M9 minimal medium.
-
Grow the subculture at 37°C with shaking to an optical density at 600 nm (OD600) of ~0.5 (mid-logarithmic phase). This culture will be used for inoculation.
-
-
This compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound by dissolving the powder in sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
-
Growth Media Preparation:
-
Prepare two batches of sterile M9 minimal medium.
-
Control Medium: Add a volume of sterile DMSO equivalent to the volume of this compound stock that will be used in the treatment medium. This serves as the vehicle control.
-
Treatment Medium: Add the this compound stock solution to the M9 medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM). Ensure the final DMSO concentration does not exceed 0.5% (v/v) to avoid toxicity.
-
-
Fluorescent Stain Preparation:
-
Prepare the LIVE/DEAD staining solution according to the manufacturer's instructions. Typically, this involves mixing equal volumes of SYTO® 9 and propidium iodide components and then diluting this mixture in sterile medium or buffer. Protect the solution from light.
-
Protocol 2: Live-Cell Imaging of Biofilm Formation in a Flow Cell System
This protocol details the assembly of a flow cell, inoculation, and time-lapse imaging using a confocal microscope.
Materials:
-
Flow cell chambers and silicone tubing
-
Peristaltic pump
-
Media reservoirs (for control and treatment media)
-
Inverted confocal laser scanning microscope (CLSM) with appropriate lasers (e.g., 488 nm and 561 nm) and environmental chamber (37°C)
-
Syringes and needles
-
P. aeruginosa culture from Protocol 1 (OD600 ~0.5)
Procedure:
-
Flow Cell Assembly and Inoculation:
-
Assemble the flow cell system under sterile conditions.
-
Connect the tubing from the media reservoirs to the flow cell channels via the peristaltic pump.
-
Prime the system with sterile M9 medium to remove air bubbles.
-
Stop the flow. Using a syringe, carefully inject ~300 µL of the mid-log phase P. aeruginosa culture into each channel.
-
Allow the bacteria to attach to the surface by incubating the flow cell under no-flow conditions for 1 hour at 37°C.[11]
-
-
Initiating Flow and Treatment:
-
After the attachment phase, start the flow of the respective media (Control or this compound Treatment) through the designated channels.
-
Use a low flow rate (e.g., 0.1-0.2 mL/min) to provide nutrients without shearing off the newly attached cells.[11]
-
-
Time-Lapse Confocal Microscopy:
-
Mount the flow cell onto the stage of the inverted CLSM, which is pre-warmed to 37°C.
-
Select multiple positions (at least 5) within each channel for imaging to ensure the data is representative.[12]
-
Define the parameters for image acquisition:
-
Objective: 40x or 63x water/oil immersion objective.
-
Imaging Mode: Use a transmitted light channel (for initial focus) and fluorescence channels. If using fluorescently tagged bacteria (e.g., GFP-expressing P. aeruginosa), use the appropriate laser line (e.g., 488 nm).
-
3D Stacks: Acquire z-stacks through the entire thickness of the developing biofilm at each position.
-
Time Interval: Set the time-lapse interval to capture images every 1-2 hours for a total duration of 24-72 hours.
-
-
-
Endpoint Viability Staining:
-
At the end of the time-lapse experiment, stop the media flow.
-
Carefully inject the prepared LIVE/DEAD staining solution into each channel and incubate in the dark for 15-20 minutes.
-
Gently flush the channels with sterile buffer to remove excess stain.
-
Acquire final z-stack images using the appropriate laser lines for SYTO® 9 (live cells, green) and propidium iodide (dead cells, red).[13]
-
Protocol 3: Quantitative Image Analysis of Biofilm Structure
This protocol outlines the steps for processing the acquired 3D image stacks to extract meaningful quantitative data.
Materials:
-
3D image stacks from Protocol 2 (.lsm, .czi, or .tif format)
-
Image analysis software such as FIJI (ImageJ) with plugins like COMSTAT or BiofilmQ, or other specialized software (e.g., IMARIS).
Procedure:
-
Image Pre-processing:
-
Open the 3D time-lapse series in the analysis software.
-
Apply a threshold to each channel to segment the biofilm biomass from the background noise. This step is critical and the threshold value should be kept consistent across all images being compared.
-
-
Quantification of Structural Parameters:
-
Use the software's built-in functions to calculate key biofilm parameters from the segmented 3D stacks.[14] These include:
-
Total Biomass (µm³/µm²): The volume of cells per unit of surface area.
-
Average and Maximum Thickness (µm): The mean and max height of the biofilm.
-
Surface Area Coverage (%): The percentage of the substratum covered by the biofilm.
-
Roughness Coefficient: A measure of the biofilm's heterogeneity.
-
-
-
Quantification of Cell Viability:
-
For the endpoint LIVE/DEAD images, process the green (live) and red (dead) channels separately.
-
Calculate the biovolume for each channel.
-
Determine the percentage of live and dead cells using the formula:
-
% Live Cells = [Live Biovolume / (Live Biovolume + Dead Biovolume)] * 100
-
-
-
Data Compilation:
-
Export the quantitative data for each position and time point.
-
Average the results from the multiple positions imaged within each channel to get a mean value for each condition (Control, this compound).
-
Perform statistical analysis (e.g., t-test, ANOVA) to determine the significance of the observed differences between the control and treated groups.
-
Data Presentation
Quantitative data should be summarized in clear, well-structured tables to facilitate comparison between different treatment conditions.
Table 1: Effect of this compound on P. aeruginosa Biofilm Structural Parameters after 48 Hours
| Treatment Group | Total Biomass (µm³/µm²) | Average Thickness (µm) | Maximum Thickness (µm) | Surface Area Coverage (%) |
| Vehicle Control (DMSO) | 15.8 ± 2.1 | 18.5 ± 2.5 | 45.3 ± 5.8 | 88.6 ± 4.3 |
| This compound (10 µM) | 4.2 ± 0.8 | 5.1 ± 1.1 | 12.6 ± 3.2 | 35.2 ± 6.1 |
| This compound (50 µM) | 1.5 ± 0.4 | 2.3 ± 0.6 | 6.8 ± 1.9 | 15.8 ± 3.5 |
| Data are presented as mean ± standard deviation. Asterisk () indicates a statistically significant difference (p < 0.05) compared to the vehicle control.* |
Table 2: Effect of this compound on Cell Viability within P. aeruginosa Biofilms after 48 Hours
| Treatment Group | Percentage of Live Cells (%) | Percentage of Dead Cells (%) |
| Vehicle Control (DMSO) | 94.5 ± 3.2 | 5.5 ± 3.2 |
| This compound (10 µM) | 92.8 ± 4.1 | 7.2 ± 4.1 |
| This compound (50 µM) | 91.3 ± 3.8 | 8.7 ± 3.8 |
| Data are presented as mean ± standard deviation. Note: this compound is expected to be bacteriostatic (inhibiting growth and biofilm formation) rather than bactericidal, so significant changes in viability may not be observed. |
Conclusion
The protocols outlined in this application note provide a robust framework for investigating the anti-biofilm properties of the LasR inhibitor, this compound. By employing live-cell imaging with confocal microscopy, researchers can visualize the disruption of biofilm formation in real-time and obtain detailed quantitative data on key structural parameters. This methodology is crucial for characterizing the efficacy of novel quorum sensing inhibitors and provides valuable insights for the development of new therapeutic strategies to combat chronic and persistent infections caused by P. aeruginosa.
References
- 1. Frontiers | Mode of action of elasnin as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus [frontiersin.org]
- 2. An Overview of Biofilm Formation–Combating Strategies and Mechanisms of Action of Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Study on pyoverdine and biofilm production with detection of LasR gene in MDR Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. Abiotic small molecule inhibitors and activators of the LasR quorum sensing receptor in Pseudomonas aeruginosa with potencies comparable or surpassing N-acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent Irreversible Inhibitors of LasR Quorum Sensing in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study of quorum-sensing LasR and RhlR genes and their dependent virulence factors in Pseudomonas aeruginosa isolates from infected burn wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. Biofilm formation assays [bio-protocol.org]
- 13. Evaluation of Viable Cells in Pseudomonas aeruginosa Biofilmsby Colony Count and Live/Dead Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 14. R‐based method for quantitative analysis of biofilm thickness by using confocal laser scanning microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting inconsistent results in LasR-IN-4 biofilm experiments
This guide provides troubleshooting advice and detailed protocols to help researchers achieve consistent and reproducible results when using LasR-IN-4 to inhibit Pseudomonas aeruginosa biofilm formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during biofilm inhibition assays.
Q1: Why am I seeing high variability between my replicate wells?
A1: High variability is a known issue in microtiter plate biofilm assays and can stem from several factors:[1][2]
-
Edge Effect: Wells on the perimeter of the 96-well plate are prone to evaporation, which concentrates media components and alters biofilm growth. To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile water or media to create a humidity barrier.[3]
-
Inconsistent Washing: The washing steps to remove non-adherent (planktonic) cells are critical. Washing too aggressively can dislodge the biofilm, while washing too gently can leave planktonic cells behind, leading to artificially high readings.[4] Use a multichannel pipette to gently add and remove wash solutions (like PBS or saline) from the side of the wells.[5] Performing at least three washes is recommended to ensure removal of non-adherent cells.[5]
-
Pipetting Errors: Inaccurate pipetting of the bacterial culture, media, or this compound can lead to significant differences between wells. Ensure pipettes are calibrated and use consistent, slow pipetting techniques.
-
Bacterial Clumping: If the initial bacterial inoculum contains clumps, it will lead to uneven biofilm formation. Ensure the overnight culture is well-vortexed before dilution and inoculation.
Q2: My negative control (no this compound) shows weak or no biofilm formation. What's wrong?
A2: This indicates a problem with the fundamental conditions for biofilm growth.
-
Bacterial Strain: Ensure you are using a robust biofilm-forming strain of P. aeruginosa (e.g., PAO1 or PA14). The ability to form biofilm can be lost or reduced in strains that have been repeatedly subcultured. It's best to use a fresh culture from a frozen stock.
-
Growth Medium: The composition of the growth medium significantly impacts biofilm formation. Media like Luria-Bertani (LB) or M63 minimal medium are commonly used.[6][7] Ensure the medium is prepared correctly.
-
Incubation Conditions: Biofilm formation is sensitive to time, temperature, and aeration. Typical incubation is for 24 hours at 37°C under static conditions.[7] Shaking conditions generally favor planktonic growth.
-
Plate Type: Use plates made of a material conducive to biofilm formation, such as polystyrene, and ensure they have not been treated for tissue culture, as this can affect bacterial adherence.[8]
Q3: I'm not observing any biofilm inhibition with this compound, even at high concentrations. Why?
A3: This issue can be related to the compound itself or the experimental setup.
-
Compound Solubility: this compound may have poor solubility in your aqueous culture medium.[9] If the compound precipitates, its effective concentration will be much lower than expected and highly variable.[10] Observe the wells for any visible precipitate. Consider dissolving this compound in a small amount of a suitable solvent (like DMSO) before diluting it into the final medium. Remember to include a solvent-only control to ensure the solvent itself does not affect biofilm formation.
-
Compound Stability: The inhibitor may be unstable and degrade during the 24-hour incubation period. While difficult to assess without specific analytical methods, if solubility is not the issue, stability could be a factor.
-
Inactive Compound: Verify the source and purity of your this compound. Improper storage may have led to degradation.
-
Bactericidal/Bacteriostatic Effects: A true quorum-sensing inhibitor should inhibit biofilm formation at sub-MIC (Minimum Inhibitory Concentration) levels, meaning it shouldn't kill the bacteria or stop their growth.[11][12] Perform a parallel bacterial growth assay (OD600 measurement) to confirm that this compound is not simply inhibiting growth, which would also lead to reduced biofilm.[7]
Q4: My absorbance readings are inconsistent or seem inaccurate after staining.
A4: The crystal violet (CV) staining and reading process has several potential pitfalls.
-
Insufficient Washing: Residual planktonic cells or media components can bind to the crystal violet stain, causing high background noise.[1]
-
Incomplete Solubilization: After staining, the dye must be fully solubilized from the biofilm before reading the absorbance. Common solvents include 30% acetic acid or 95% ethanol.[13] Ensure you add the solvent and incubate for 10-15 minutes, mixing gently by pipetting up and down to dissolve all the dye.
-
Transfer to a New Plate: For the most accurate readings, transfer the solubilized dye to a new, flat-bottomed 96-well plate before reading the absorbance. This avoids interference from any remaining biofilm or scratches on the original plate.
-
Colored Compound Interference: If this compound is colored, it can interfere with the absorbance reading. To correct for this, set up control wells containing only media and the corresponding concentration of this compound (no bacteria). Subtract the absorbance of these wells from your experimental wells.
Experimental Protocols
Protocol: Crystal Violet Biofilm Inhibition Assay
This protocol outlines a standard method for quantifying the effect of this compound on static biofilm formation.[14]
Materials:
-
P. aeruginosa strain (e.g., PAO1)
-
Luria-Bertani (LB) broth or other suitable medium
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Sterile 96-well flat-bottom polystyrene plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid in water
-
Phosphate-buffered saline (PBS) or 0.9% saline for washing
-
Plate reader capable of measuring absorbance at ~550 nm
Procedure:
-
Prepare Inoculum: Inoculate 5 mL of LB broth with P. aeruginosa from a single colony and grow overnight at 37°C with shaking.
-
Dilute Culture: The next day, dilute the overnight culture 1:100 into fresh LB broth.
-
Plate Setup:
-
Add 180 µL of the diluted bacterial culture to the inner wells of a 96-well plate.
-
Add 20 µL of your this compound solution at 10x the final desired concentration to the appropriate wells. For negative controls, add 20 µL of the solvent used to dissolve this compound.
-
Include wells with sterile medium only to serve as a blank.
-
Fill the outer perimeter wells with 200 µL of sterile water to minimize evaporation.
-
-
Incubation: Cover the plate and incubate statically (without shaking) at 37°C for 24 hours.
-
Remove Planktonic Cells: Carefully discard the liquid from the wells. Wash the wells three times by gently adding 200 µL of PBS to each well and then discarding the liquid. To dry, invert the plate and tap it firmly on a paper towel.[5]
-
Stain Biofilm: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Wash Excess Stain: Discard the crystal violet solution. Wash the plate three times with 200 µL of water.
-
Dry Plate: Invert the plate and tap firmly on a paper towel to remove all liquid. Allow the plate to air dry completely.
-
Solubilize Stain: Add 200 µL of 30% acetic acid to each well to dissolve the bound dye. Incubate at room temperature for 10-15 minutes. Mix gently by pipetting.
-
Measure Absorbance: Transfer 125 µL of the solubilized stain from each well to a new flat-bottom plate. Measure the absorbance at 550 nm (OD550) using a plate reader.
Data Presentation
The effectiveness of a LasR inhibitor is typically quantified by its IC50 value (the concentration that inhibits 50% of biofilm formation) and its effect on virulence factors regulated by the LasR system, such as pyocyanin.
Table 1: Representative Quantitative Data for a Potent LasR Inhibitor
| Parameter | P. aeruginosa Strain | Effective Concentration | Notes |
| Biofilm Inhibition (IC50) | PAO1 | ~25 µM | Inhibition measured by crystal violet assay after 24h incubation.[7] |
| Pyocyanin Inhibition (IC50) | PA14 | ~10 µM | Pyocyanin is a key virulence factor whose production is LasR-dependent.[15] |
| Growth Inhibition (MIC) | PAO1 / PA14 | > 200 µM | A high MIC indicates the compound is not bactericidal at its effective anti-biofilm concentration.[12] |
Note: This data is representative of potent, non-bactericidal LasR inhibitors and should be used as a general guideline. Actual values for this compound must be determined experimentally.
Mandatory Visualizations
Signaling Pathway and Experimental Diagrams
Caption: The LasR quorum sensing pathway in P. aeruginosa and the inhibitory action of this compound.
Caption: Step-by-step experimental workflow for the crystal violet biofilm inhibition assay.
Caption: A decision tree to help diagnose the cause of inconsistent experimental results.
References
- 1. Options and Limitations in Clinical Investigation of Bacterial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. mdpi.com [mdpi.com]
- 8. Growing and Analyzing Static Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of biofilm formation, quorum sensing and virulence factor production in Pseudomonas aeruginosa PAO1 by selected LasR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 15. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterizing Novel LasR Inhibitors in Pseudomonas aeruginosa
Disclaimer: Information regarding a specific molecule designated "LasR-IN-4" is not available in the public domain as of November 2025. This guide provides a general framework for researchers, scientists, and drug development professionals to assess the potential on- and off-target effects of any novel LasR inhibitor in Pseudomonas aeruginosa.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns for off-target effects when using a novel LasR inhibitor in P. aeruginosa?
A1: The primary concern is the potential for the inhibitor to interact with other homologous quorum sensing (QS) regulators, namely RhlR and PqsR. The QS systems in P. aeruginosa are hierarchically organized and interconnected. While LasR is at the top of the cascade, inhibiting it can lead to complex downstream effects on the Rhl and PQS systems that are not always predictable. Additionally, the inhibitor could have off-target effects on other cellular machinery, leading to general toxicity or growth inhibition, which can confound the interpretation of results.
Q2: My LasR inhibitor appears to increase the production of a specific virulence factor. Is this an off-target effect?
A2: It could be. The Las, Rhl, and PQS quorum sensing systems are intricately linked, with both positive and negative regulatory loops. For instance, LasR positively regulates rhlR. Inhibition of LasR can, in some conditions, lead to the upregulation of other pathways. For example, in LasR-deficient strains, the PhoB-mediated pathway can be enhanced, leading to increased virulence. Therefore, an increase in a specific virulence factor could be a direct off-target effect on another regulator or an indirect consequence of perturbing the complex QS network.
Q3: How can I differentiate between a true anti-quorum sensing effect and general cytotoxicity or bacteriostatic effects of my compound?
A3: It is crucial to perform a growth curve analysis of P. aeruginosa in the presence of your inhibitor at the concentrations used in your virulence factor assays. A true QS inhibitor should attenuate virulence factor production at sub-inhibitory concentrations, meaning it should not significantly affect bacterial growth (OD600). If you observe a decrease in virulence factor production that is accompanied by a similar decrease in bacterial growth, the effect is likely due to general toxicity or bacteriostatic activity.
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible results in virulence factor assays.
| Potential Cause | Troubleshooting Step |
| Inoculum variability | Always start your cultures from a single, fresh colony and standardize the initial OD600 of your experimental cultures. |
| Solvent effects | Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all samples, including controls, and is at a level that does not affect bacterial growth or virulence factor production. |
| Assay timing | Quorum sensing is growth-phase dependent. Ensure you are harvesting your cultures for analysis at a consistent growth phase (e.g., late exponential or stationary phase) for all experiments. |
| Compound instability | Verify the stability of your inhibitor in the culture medium over the time course of your experiment. |
Problem 2: The inhibitor shows potent activity in a cell-free or heterologous reporter assay (e.g., in E. coli) but has weak or no activity in P. aeruginosa.
| Potential Cause | Troubleshooting Step |
| Efflux pump activity | P. aeruginosa has numerous efflux pumps that can actively remove small molecules from the cell. Consider co-administering your inhibitor with a known efflux pump inhibitor (e.g., PAβN) to see if activity is restored. |
| Compound metabolism | P. aeruginosa may be metabolizing and inactivating your compound. Analyze the culture supernatant over time by HPLC or LC-MS to check for the disappearance of the parent compound. |
| Permeability issues | The outer membrane of P. aeruginosa can be a significant barrier. If the compound is highly polar or large, it may not be efficiently crossing the membrane. |
Quantitative Data for Known LasR Modulators
The following table summarizes the potency of some known small molecule modulators of LasR. This data can serve as a benchmark when evaluating a novel inhibitor.
| Compound | Type | IC50 / EC50 (in P. aeruginosa reporter strain) | Reference |
| 3-oxo-C12-HSL | Native Agonist | EC50 = 139 nM | [1] |
| V-06-018 | Antagonist | IC50 = 5.2 µM | [1] |
| mBTL | Antagonist | IC50 = 8 µM | [2] |
| itc-13 | Antagonist | IC50 = 56 µM | [2] |
| V-40 (analog of V-06-018) | Antagonist | IC50 = 0.2 µM (vs 0.15 µM 3-oxo-C12-HSL) | [1] |
| 4-bromo-PHL | Antagonist | IC50 = 116 µM | [1] |
Experimental Protocols
Protocol 1: Assessing On-Target LasR Inhibition via Elastase (LasB) Activity Assay
-
Principle: LasB is an elastase whose expression is directly controlled by the LasR system. A reduction in elastase activity is a good indicator of LasR inhibition.
-
Methodology:
-
Grow P. aeruginosa PAO1 overnight in LB broth.
-
Subculture the overnight culture to a starting OD600 of 0.05 in fresh LB broth containing your inhibitor at various concentrations (and a solvent control).
-
Incubate with shaking at 37°C for 18-24 hours.
-
Centrifuge the cultures to pellet the cells and collect the cell-free supernatant.
-
Prepare the assay mixture in a 96-well plate: 100 µL of supernatant mixed with 100 µL of Elastin Congo Red (ECR) solution (10 mg/mL in 100 mM Tris-HCl, 1 mM CaCl2, pH 7.5).
-
Incubate at 37°C with shaking for 3-6 hours.
-
Pellet the un-degraded ECR by centrifugation.
-
Transfer 100 µL of the supernatant to a new 96-well plate and measure the absorbance at 495 nm. A decrease in absorbance compared to the control indicates inhibition of elastase activity.
-
Protocol 2: Assessing Off-Target Effects on the Rhl System via Rhamnolipid Quantification
-
Principle: Rhamnolipid production is primarily controlled by the RhlR system. Measuring rhamnolipid levels can indicate if your inhibitor has off-target effects on RhlR.
-
Methodology:
-
Grow P. aeruginosa PAO1 as described in Protocol 1.
-
Collect the cell-free supernatant.
-
To 1 mL of supernatant, add 0.5 mL of a 0.19% methylene blue solution and 2 mL of chloroform.
-
Vortex vigorously for 5 minutes.
-
Centrifuge to separate the phases.
-
Carefully remove the upper aqueous phase.
-
Transfer the lower chloroform phase (which will be blue) to a new tube.
-
Measure the absorbance of the chloroform phase at 638 nm. A decrease in absorbance relative to the control suggests potential inhibition of the Rhl system.
-
Protocol 3: Assessing Off-Target Effects on the PQS System via Pyocyanin Quantification
-
Principle: Pyocyanin is a blue-green phenazine pigment whose production is controlled by the PQS system, which is also interconnected with the Las and Rhl systems.
-
Methodology:
-
Grow P. aeruginosa PAO1 in King's A medium with your inhibitor for 24-48 hours at 37°C.[3]
-
Transfer 3 mL of the culture supernatant to a new tube.
-
Add 2 mL of chloroform and vortex to extract the pyocyanin (the chloroform layer will turn blue).[3]
-
Centrifuge to separate the phases and transfer the chloroform layer to a new tube.
-
Add 1 mL of 0.2 M HCl and vortex. The pyocyanin will move to the upper aqueous phase, turning it pink.[3]
-
Measure the absorbance of the upper HCl layer at 520 nm.[3]
-
Calculate the concentration of pyocyanin (in µg/mL) by multiplying the OD520 by 17.072.[3]
-
Visualizations
Caption: The interconnected quorum sensing pathways in P. aeruginosa.
Caption: Experimental workflow for characterizing a novel LasR inhibitor.
Caption: Troubleshooting decision tree for unexpected experimental results.
References
Technical Support Center: Optimizing LasR-IN-4 for Virulence Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing LasR-IN-4, a potent inhibitor of the Pseudomonas aeruginosa LasR quorum-sensing system. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the optimization of this compound incubation time for maximal virulence inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule inhibitor of the LasR protein, a key transcriptional regulator in the Pseudomonas aeruginosa quorum-sensing (QS) hierarchy. The LasR protein, in complex with its natural ligand N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), activates the expression of numerous virulence factors.[1][2][3][4] this compound is believed to act as a competitive antagonist, binding to the ligand-binding domain of LasR and preventing its activation by 3-oxo-C12-HSL. This leads to the downregulation of QS-controlled genes responsible for virulence factor production and biofilm formation.[1][2]
Q2: What is the optimal concentration of this compound to use?
A2: The optimal concentration of this compound can vary depending on the P. aeruginosa strain, experimental conditions (e.g., media, temperature), and the specific virulence factor being assayed. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). Based on data from structurally similar LasR inhibitors, a starting concentration range of 1 µM to 50 µM is advisable for initial experiments.
Q3: How does incubation time affect the efficacy of this compound?
A3: Incubation time is a critical parameter for achieving maximal inhibition. The effectiveness of a competitive inhibitor like this compound is often highest when introduced to the bacterial culture early in the growth phase. This allows the inhibitor to occupy the LasR ligand-binding sites before the concentration of the natural autoinducer, 3-oxo-C12-HSL, becomes saturating.
Q4: Can this compound affect the growth of P. aeruginosa?
A4: Ideally, a quorum-sensing inhibitor should exhibit minimal to no bactericidal or bacteriostatic activity at the concentrations used for virulence inhibition. It is crucial to perform a growth curve analysis in the presence of this compound to ensure that the observed reduction in virulence is not a secondary effect of growth inhibition.
Q5: What are the primary virulence factors regulated by the LasR system?
A5: The LasR system controls the production of a wide array of virulence factors in P. aeruginosa, including:
-
Pyocyanin: A blue-green pigment with redox activity that contributes to oxidative stress in host tissues.[5][6]
-
Elastase (LasB): A protease that degrades elastin and other host proteins.[1]
-
Alkaline Protease: Another protease involved in tissue damage.[1]
-
Rhamnolipids: Surfactants that play a role in motility and biofilm formation.[1]
-
Biofilm formation: The LasR system is a master regulator of biofilm development, a key factor in chronic infections.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No inhibition of pyocyanin production observed. | 1. Suboptimal Incubation Time: this compound was added too late in the bacterial growth phase, after high levels of the native ligand (3-oxo-C12-HSL) have accumulated. 2. Insufficient Concentration: The concentration of this compound is too low to effectively compete with the native ligand. 3. Inhibitor Instability: this compound may be unstable in the culture medium over the course of the experiment. 4. Bacterial Resistance: The P. aeruginosa strain may have mutations in the lasR gene or possess efflux pumps that remove the inhibitor.[7] | 1. Perform a time-course experiment, adding this compound at different points in the growth curve (e.g., at the time of inoculation, early-log phase, mid-log phase). 2. Conduct a dose-response experiment with a wider range of this compound concentrations. 3. Check for any available data on the stability of this compound under your experimental conditions. Consider a fed-batch approach with multiple additions of the inhibitor. 4. Sequence the lasR gene of your strain. Test the inhibitor in a different P. aeruginosa strain or a reporter strain. |
| High variability in results between replicates. | 1. Inconsistent Inoculum Size: Variation in the starting bacterial density can lead to differences in the timing of quorum sensing activation. 2. Inaccurate Pipetting: Errors in pipetting small volumes of this compound or bacterial culture. 3. Uneven Incubation Conditions: Temperature or aeration gradients in the incubator. | 1. Standardize the inoculum preparation by normalizing to a specific optical density (OD). 2. Use calibrated pipettes and prepare master mixes of reagents where possible. 3. Ensure proper mixing and consistent placement of cultures within the incubator. |
| Inhibition of virulence is observed, but there is also a reduction in bacterial growth. | 1. Off-target Effects: At the concentration used, this compound may be inhibiting other essential cellular processes. 2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the bacteria at the final concentration. | 1. Lower the concentration of this compound and perform a new dose-response curve for both virulence inhibition and growth. 2. Run a vehicle control with the same concentration of the solvent to assess its effect on bacterial growth. Ensure the final solvent concentration is below the toxic threshold (typically <1% for DMSO). |
| Difficulty in quantifying pyocyanin. | 1. Low Pyocyanin Production: The P. aeruginosa strain or growth conditions may not be optimal for high-level pyocyanin production. 2. Incorrect Extraction Protocol: Inefficient extraction of pyocyanin from the culture supernatant. 3. Inaccurate Spectrophotometer Reading: Using an incorrect wavelength or a dirty cuvette. | 1. Use a known pyocyanin-producing strain like PA14 or PAO1. Ensure the culture medium and aeration are conducive to pyocyanin production. 2. Follow a validated chloroform-HCl extraction protocol. Ensure complete separation of the layers before measuring the absorbance. 3. Measure the absorbance of the acidified pyocyanin solution at 520 nm. Use a clean cuvette and a proper blank. |
Data Presentation
Table 1: Effect of this compound Concentration on Pyocyanin Production in P. aeruginosa PA14
| This compound Concentration (µM) | Average Pyocyanin Production (µg/mL) | Standard Deviation | % Inhibition |
| 0 (Vehicle Control) | 15.2 | 1.1 | 0 |
| 1 | 12.8 | 0.9 | 15.8 |
| 5 | 8.5 | 0.7 | 44.1 |
| 10 | 4.1 | 0.4 | 73.0 |
| 25 | 2.3 | 0.3 | 84.9 |
| 50 | 1.9 | 0.2 | 87.5 |
Table 2: Impact of this compound Incubation Time on Pyocyanin Inhibition
| Time of this compound Addition (post-inoculation) | Bacterial OD600 at time of addition | Pyocyanin Production at 24h (µg/mL) | % Inhibition |
| 0 hours | 0.05 | 3.5 | 77.0 |
| 2 hours | 0.2 | 5.8 | 61.8 |
| 4 hours | 0.8 | 9.7 | 36.2 |
| 6 hours | 2.0 | 13.1 | 13.8 |
| No Inhibitor | - | 15.2 | 0 |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound for Pyocyanin Inhibition
-
Prepare Materials:
-
P. aeruginosa PA14 overnight culture grown in LB broth.
-
Fresh LB broth.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well microtiter plate.
-
Chloroform and 0.2 M HCl for pyocyanin extraction.
-
-
Experimental Setup:
-
Dilute the overnight culture of P. aeruginosa PA14 to an OD600 of 0.05 in fresh LB broth.
-
In a 96-well plate, add 180 µL of the diluted bacterial culture to each well.
-
Prepare serial dilutions of this compound in LB broth from the stock solution.
-
Add 20 µL of the this compound dilutions to the respective wells to achieve the final desired concentrations (e.g., 0, 1, 5, 10, 25, 50 µM). Include a vehicle control with DMSO.
-
Incubate the plate at 37°C with shaking for 18-24 hours.
-
-
Pyocyanin Quantification:
-
After incubation, measure the OD600 of each well to assess bacterial growth.
-
Transfer the culture from each well to a microcentrifuge tube and centrifuge at 13,000 rpm for 5 minutes.
-
Transfer 100 µL of the supernatant to a new tube.
-
Add 50 µL of chloroform and vortex vigorously for 30 seconds.
-
Centrifuge at 13,000 rpm for 5 minutes to separate the layers. The pyocyanin will be in the lower blue chloroform layer.
-
Carefully transfer 40 µL of the chloroform layer to a new tube containing 60 µL of 0.2 M HCl.
-
Vortex until the solution turns pink.
-
Transfer 100 µL of the top pink layer to a new 96-well plate.
-
Measure the absorbance at 520 nm using a plate reader.
-
Calculate the concentration of pyocyanin using the extinction coefficient (OD520 x 17.072 = µg/mL).
-
-
Data Analysis:
-
Normalize the pyocyanin production to the cell density (OD600).
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the % inhibition against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Optimizing the Incubation Time of this compound
-
Prepare Materials:
-
As in Protocol 1.
-
-
Experimental Setup:
-
Inoculate a flask of fresh LB broth with P. aeruginosa PA14 to an OD600 of 0.05.
-
Incubate the flask at 37°C with shaking.
-
At different time points (e.g., 0, 2, 4, and 6 hours post-inoculation), remove aliquots of the culture.
-
For each time point, set up triplicate tubes. To each tube, add this compound to a final concentration equivalent to the IC50 or 2x IC50 determined in Protocol 1.
-
Include a control group where no inhibitor is added.
-
Continue to incubate all tubes until a total of 24 hours from the initial inoculation.
-
-
Pyocyanin Quantification and Data Analysis:
-
After the 24-hour incubation, quantify the pyocyanin concentration in each tube as described in Protocol 1.
-
Calculate the percentage of pyocyanin inhibition for each time point of inhibitor addition compared to the no-inhibitor control.
-
Plot the % inhibition against the time of inhibitor addition to determine the optimal window for maximal virulence inhibition.
-
Visualizations
Caption: LasR signaling pathway and the mechanism of inhibition by this compound.
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: Troubleshooting decision tree for experiments with no observed virulence inhibition.
References
- 1. Design, synthesis, and biochemical characterization of non-native antagonists of the Pseudomonas aeruginosa quorum sensing receptor LasR with nanomolar IC50 values - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Abiotic small molecule inhibitors and activators of the LasR quorum sensing receptor in Pseudomonas aeruginosa with potencies comparable or surpassing N-acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Virtual Screening of FDA-Approved Drugs against LasR of Pseudomonas aeruginosa for Antibiofilm Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of potent inhibitors of pyocyanin production in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges and Limitations of Anti-quorum Sensing Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming LasR-IN-4 Insolubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the insolubility of LasR-IN-4 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of the LasR protein, a key transcriptional regulator in the quorum-sensing (QS) system of Pseudomonas aeruginosa. The Las QS system plays a crucial role in regulating virulence factors, biofilm formation, and antibiotic resistance. This compound is believed to exert its inhibitory effect by interfering with the binding of the native autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), to the LasR protein. This disruption prevents the activation of downstream genes responsible for pathogenic processes.
Q2: I'm having trouble dissolving this compound for my experiment. What is the recommended solvent?
Based on supplier data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for this compound. It is soluble in DMSO at a concentration of 50 mg/mL (171.01 mM)[1]. For stubborn dissolution, gentle warming to 60°C and sonication in an ultrasonic bath are recommended[1].
Q3: What are the known in vitro effects of this compound on Pseudomonas aeruginosa?
In vitro studies have shown that this compound exhibits inhibitory activity against P. aeruginosa with a Minimum Inhibitory Concentration (MIC) of 56.25 µg/mL[1][2]. Furthermore, it has been demonstrated to significantly inhibit the production of key virulence factors and biofilm formation. Specifically, at its MIC, this compound can inhibit biofilm formation by 71.70%, pyocyanin production by 68.70%, and rhamnolipid production by 54.00%[1][2].
Troubleshooting Guide: this compound Insolubility
This guide provides a step-by-step approach to troubleshoot and overcome common solubility issues encountered with this compound in in vitro assays.
Problem: Precipitate forms when adding this compound stock solution to aqueous assay media.
Cause: This is a common issue when a compound dissolved in a high concentration of an organic solvent (like DMSO) is introduced into an aqueous buffer, causing it to "crash out" of solution.
Solutions:
-
Optimize Final DMSO Concentration:
-
Recommendation: Aim for a final DMSO concentration in your assay medium that is as low as possible, ideally ≤1% (v/v), to maintain compound solubility without affecting the biological system.
-
Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mg/mL).
-
Perform serial dilutions of your stock solution in 100% DMSO to create a range of intermediate stocks.
-
Add a small, consistent volume of the intermediate DMSO stocks to your aqueous assay buffer to achieve the desired final this compound concentrations while keeping the final DMSO percentage low.
-
-
-
Utilize Co-solvents:
-
Recommendation: For particularly sensitive assays where even low percentages of DMSO are a concern, consider the use of other biocompatible co-solvents in combination with DMSO.
-
Procedure: Experiment with small percentages of solvents like polyethylene glycol (PEG) or ethanol in your final assay medium. Always perform vehicle controls to ensure the co-solvent does not interfere with your assay.
-
-
Sonication and Warming:
-
Recommendation: After diluting the this compound stock into the aqueous medium, brief sonication or gentle warming can help to redissolve any initial precipitate.
-
Procedure:
-
Add the this compound DMSO stock to your pre-warmed assay buffer.
-
Immediately vortex the solution.
-
If a precipitate is visible, place the tube in a water bath sonicator for 2-5 minutes or in a water bath at 37°C for 5-10 minutes.
-
Visually inspect for complete dissolution before use.
-
-
Problem: Inconsistent results or lower than expected potency in bioassays.
Cause: Poor solubility can lead to an overestimation of the actual concentration of the compound in solution, resulting in inaccurate and non-reproducible data.
Solutions:
-
Pre-Assay Solubility Check:
-
Recommendation: Before conducting a full experiment, perform a simple visual solubility test at your highest intended final concentration.
-
Procedure:
-
Prepare a small volume of your final assay medium containing the highest concentration of this compound and the corresponding percentage of DMSO.
-
Incubate under the same conditions as your planned experiment (e.g., 37°C for 1 hour).
-
Visually inspect for any signs of precipitation or cloudiness against a dark background. If present, reconsider your stock concentration and dilution strategy.
-
-
-
Kinetic vs. Thermodynamic Solubility:
-
Recommendation: Be aware of the difference between kinetic and thermodynamic solubility. Adding a DMSO stock to buffer measures kinetic solubility, which can be supersaturated and prone to precipitation over time.
-
Procedure: For critical applications, consider determining the thermodynamic solubility by adding an excess of solid this compound to your assay buffer, incubating for an extended period (e.g., 24-48 hours), filtering, and then quantifying the dissolved compound via HPLC or a similar method. This will give you the true maximum soluble concentration under your experimental conditions.
-
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 292.36 g/mol | MedChemExpress |
| Solubility in DMSO | 50 mg/mL (171.01 mM) | [1] |
| MIC vs. P. aeruginosa | 56.25 µg/mL | [1][2] |
| Inhibition of Biofilm Formation | 71.70% | [1][2] |
| Inhibition of Pyocyanin Production | 68.70% | [1][2] |
| Inhibition of Rhamnolipid Production | 54.00% | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a soluble stock solution of this compound in DMSO and subsequent working solutions for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
-
Water bath at 60°C
Procedure:
-
Stock Solution Preparation (50 mg/mL): a. Aseptically weigh the desired amount of this compound powder (e.g., 5 mg). b. Add the appropriate volume of 100% DMSO to achieve a 50 mg/mL concentration (e.g., 100 µL for 5 mg). c. Vortex the solution vigorously for 1-2 minutes. d. If the compound is not fully dissolved, place the tube in a water bath sonicator for 5-10 minutes. e. As a final step, if necessary, warm the solution in a 60°C water bath for 5-10 minutes, followed by vortexing[1]. f. Visually confirm that the solution is clear and free of any particulate matter. g. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: a. Thaw a single aliquot of the this compound stock solution. b. Perform serial dilutions of the stock solution in 100% DMSO to create a range of concentrations for your experiment. c. For the final dilution into your aqueous assay medium, ensure the volume of the DMSO-diluted this compound does not exceed 1% of the total volume to prevent precipitation. d. Always prepare a vehicle control using the same final concentration of DMSO as in your experimental samples.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of P. aeruginosa.
Materials:
-
P. aeruginosa strain (e.g., PAO1)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution in DMSO
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Culture Preparation: a. Inoculate a single colony of P. aeruginosa into CAMHB and grow overnight at 37°C with shaking. b. Dilute the overnight culture in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL.
-
Assay Setup: a. In a 96-well plate, perform a two-fold serial dilution of this compound in CAMHB, starting from a concentration well above the expected MIC (e.g., 256 µg/mL). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%. b. Include a positive control (bacteria with DMSO vehicle) and a negative control (uninoculated broth). c. Add the prepared bacterial inoculum to each well containing the this compound dilutions and the positive control.
-
Incubation and Reading: a. Incubate the plate at 37°C for 18-24 hours. b. The MIC is determined as the lowest concentration of this compound at which there is no visible growth (no turbidity)[1][2]. This can be confirmed by measuring the optical density at 600 nm (OD600).
Visualizations
References
Technical Support Center: Controlling for LasR-independent Quorum Sensing Pathways
Welcome to the technical support center for researchers studying Pseudomonas aeruginosa quorum sensing (QS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of LasR-independent QS pathways, primarily the Rhl and PQS systems.
Frequently Asked Questions (FAQs)
Q1: What are LasR-independent quorum sensing pathways?
In P. aeruginosa, the Las system, regulated by LasR, has traditionally been considered the master regulator of the quorum-sensing hierarchy. However, many strains, particularly clinical isolates, have mutations in lasR but still exhibit QS-regulated behaviors.[1][2][3] These are controlled by LasR-independent pathways, principally the Rhl and PQS systems. The Rhl system is regulated by the transcriptional regulator RhlR and its autoinducer C4-HSL, while the PQS system is controlled by PqsR (also known as MvfR) and the signal molecule 2-heptyl-3-hydroxy-4-quinolone (PQS).[4][5]
Q2: Why is it important to control for these pathways?
Relying solely on a lasR mutant to abolish QS can be misleading. LasR-independent activation of the Rhl and PQS systems can still lead to the production of various virulence factors, including pyocyanin, rhamnolipids, and elastase, as well as biofilm formation.[6][7][8] Understanding and controlling for these pathways is crucial for accurately interpreting experimental results and for the development of effective anti-QS therapeutics that target the entire network.
Q3: How can the Rhl and PQS systems be active if LasR is non-functional?
In the canonical QS hierarchy of strains like PAO1, LasR is required to activate the rhl and pqs systems.[1] However, in many clinical and laboratory-evolved strains, this hierarchy is "rewired."[2] This can occur through various mechanisms, such as mutations in other regulatory genes like mexT, which can lead to LasR-independent activation of the RhlI/RhlR system.[1][2] Additionally, the Rhl and PQS systems are intricately cross-regulated, allowing for activation even in the absence of a functional Las system.[9][10]
Troubleshooting Guides
Issue 1: My lasR mutant still produces pyocyanin. How can I determine the active pathway?
This is a common observation, as pyocyanin production is often controlled by the Rhl and PQS systems, which can be active in a lasR mutant.[11][12][13]
Troubleshooting Steps:
-
Confirm the lasR mutation: Sequence the lasR gene in your strain to confirm the presence of a null mutation and rule out the possibility of a revertant or a functional variant.
-
Construct double and triple mutants: To dissect the contributions of the Rhl and PQS systems, create double mutants (lasR rhlR and lasR pqsR) and a triple mutant (lasR rhlR pqsR).
-
Phenotypic analysis: Quantify pyocyanin production in the single, double, and triple mutants. The following table illustrates expected outcomes:
| Strain | Expected Pyocyanin Production | Implication |
| Wild-type | +++ | All QS systems are functional. |
| ΔlasR | +/++ | Pyocyanin production is LasR-independent.[11][12] |
| ΔlasR ΔrhlR | +/- | PQS system may be contributing. |
| ΔlasR ΔpqsR | +/- | Rhl system may be contributing. |
| ΔlasR ΔrhlR ΔpqsR | - | Pyocyanin production is dependent on Rhl and/or PQS. |
-
Complementation: Exogenously add the cognate autoinducers (C4-HSL for the Rhl system and PQS for the PQS system) to the appropriate mutants to see if pyocyanin production is restored. For example, adding C4-HSL to a lasR rhlI double mutant should restore pyocyanin production if the RhlR receptor is active.[12]
Issue 2: I'm using a putative Rhl inhibitor, but I'm observing unexpected changes in PQS-related phenotypes.
The Rhl and PQS systems are highly interconnected, and this cross-regulation can lead to off-target effects.[10][14]
Potential Reasons for Cross-Talk:
-
RhlR represses pqsABCDE: RhlR can directly repress the PQS biosynthetic operon.[9] Therefore, inhibiting RhlR could lead to an increase in PQS production.
-
PqsE enhances RhlR activity: The PqsE protein, part of the PQS system, can bind to and enhance the activity of RhlR for the regulation of certain genes, including those for pyocyanin synthesis.[7][15][16] Thus, targeting components of the PQS system can indirectly affect Rhl-dependent outputs.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected inhibitor effects.
Issue 3: How can I accurately quantify PQS levels to distinguish between the active signal and its precursor?
Accurate quantification is critical, as the precursor 2-heptyl-4-quinolone (HHQ) can also accumulate. Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for this.
Best Practices for PQS Quantification:
-
Sample Preparation: Extract quinolones from culture supernatants using an acidified ethyl acetate or a similar organic solvent.
-
Chromatography: Use a high-performance liquid chromatography (HPLC) system with a suitable C18 column to separate PQS from HHQ and other metabolites.
-
Mass Spectrometry: Employ a mass spectrometer for sensitive and specific detection. Use isotopically labeled internal standards for absolute quantification.
-
Data Analysis: Adhere to established guidelines for quantitative mass spectrometry to ensure data quality and reproducibility.[17][18][19][20]
Key Experimental Protocols
Protocol 1: Quantification of Pyocyanin Production
This protocol is adapted from established methods for the extraction and measurement of pyocyanin from P. aeruginosa cultures.[21][22][23]
-
Culture Growth: Grow P. aeruginosa strains in a suitable medium (e.g., LB or King's A) under desired conditions.
-
Cell Removal: Pellet the bacterial cells by centrifugation (e.g., 5,000 x g for 10 minutes).
-
Extraction:
-
Transfer a defined volume of the culture supernatant (e.g., 5 mL) to a fresh tube.
-
Add chloroform (e.g., 3 mL) and vortex vigorously to extract the blue pyocyanin into the chloroform phase.
-
Separate the phases by centrifugation and carefully transfer the lower chloroform layer to a new tube.
-
-
Acidification:
-
Add 0.2 M HCl (e.g., 1 mL) to the chloroform extract. Pyocyanin will move to the acidic aqueous phase and turn pink.
-
Vortex and centrifuge to separate the phases.
-
-
Quantification:
-
Transfer the upper pink aqueous phase to a cuvette or a 96-well plate.
-
Measure the absorbance at 520 nm (OD520).
-
Calculate the concentration of pyocyanin (in µg/mL) by multiplying the OD520 by 17.072.
-
Protocol 2: Quantification of PQS by LC-MS
This protocol outlines a general workflow for the quantification of PQS. Specific parameters will need to be optimized for your instrument.
-
Sample Preparation:
-
Collect culture supernatant (e.g., 1 mL).
-
Spike with an internal standard (e.g., deuterated PQS).
-
Extract twice with an equal volume of acidified ethyl acetate.
-
Pool the organic phases and evaporate to dryness under nitrogen.
-
Reconstitute the sample in a suitable solvent (e.g., 50% acetonitrile).
-
-
LC-MS Analysis:
-
Inject the sample onto an HPLC system coupled to a mass spectrometer.
-
Use a C18 column with a gradient of acetonitrile and water (with formic acid) to separate PQS and HHQ.
-
Operate the mass spectrometer in a selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode for targeted quantification.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of PQS.
-
Determine the concentration of PQS in your samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Signaling Pathway Diagrams
Caption: The interconnected quorum sensing network of P. aeruginosa.
References
- 1. Evolution of the Pseudomonas aeruginosa quorum-sensing hierarchy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RhlR-Regulated Acyl-Homoserine Lactone Quorum Sensing in a Cystic Fibrosis Isolate of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacteria-Host Crosstalk: Sensing of the Quorum in the Context of Pseudomonas aeruginosa Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetic and Transcriptomic Characteristics of RhlR-Dependent Quorum Sensing in Cystic Fibrosis Isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. The PqsR and RhlR Transcriptional Regulators Determine the Level of Pseudomonas Quinolone Signal Synthesis in Pseudomonas aeruginosa by Producing Two Different pqsABCDE mRNA Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small molecule disruption of quorum sensing cross-regulation in pseudomonas aeruginosa causes major and unexpected alterations to virulence phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. microbiologyresearch.org [microbiologyresearch.org]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Inhibitors of the PqsR Quorum-Sensing Receptor Reveal Differential Roles for PqsE and RhlI in Control of Phenazine Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quality Control Guidelines for Label-free LC-MS Protein Quantification [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. rsc.org [rsc.org]
- 20. Recommendations for Mass Spectrometry Data Quality Metrics for Open Access Data (Corollary to the Amsterdam Principles) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. researchgate.net [researchgate.net]
- 23. Attenuation of Pseudomonas aeruginosa Quorum Sensing Virulence of Biofilm and Pyocyanin by mBTL-Loaded Calcium Alginate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for LasR-IN-4 Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the preparation and storage of LasR-IN-4 stock solutions. Adherence to these best practices is crucial for ensuring the compound's stability and the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications? A1: this compound is a potent inhibitor of the LasR protein, a transcriptional regulator that plays a central role in the quorum-sensing system of the bacterium Pseudomonas aeruginosa. Its primary research applications involve the study of anti-biofilm agents and the inhibition of virulence factor production, such as pyocyanin and rhamnolipids.[1][2]
Q2: What is the recommended solvent for preparing this compound stock solutions? A2: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).[1]
Q3: Are any special conditions required to dissolve this compound in DMSO? A3: Yes, to achieve a high concentration of 50 mg/mL, it is recommended to use ultrasonic treatment and to warm the solution to 60°C to ensure complete dissolution.[1]
Q4: How should I store the solid, powdered form of this compound? A4: For long-term storage, the powdered form of this compound should be kept at -20°C, where it is stable for up to three years. For shorter periods, it can be stored at 4°C for up to two years.[1]
Q5: What are the optimal storage conditions for this compound stock solutions in DMSO? A5: To maintain the integrity of the stock solution, it should be aliquoted and stored at -80°C for up to six months or at -20°C for up to one month.[1] It is critical to avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The following tables provide a clear summary of the solubility and recommended storage conditions for this compound.
Table 1: Solubility of this compound
| Solvent | Maximum Concentration | Method for Dissolution |
| DMSO | 50 mg/mL (171.01 mM) | Ultrasonic treatment and heating to 60°C are recommended for complete dissolution at this concentration.[1] |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Duration of Stability |
| Powder | -20°C | 3 years[1] |
| 4°C | 2 years[1] | |
| In DMSO | -80°C | 6 months[1] |
| -20°C | 1 month[1] |
Detailed Experimental Protocol: Preparation of a 10 mM Stock Solution
This section provides a step-by-step methodology for preparing a 10 mM stock solution of this compound.
Materials:
-
This compound powder (Molecular Weight: 292.38 g/mol )[1]
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes or cryovials
-
Calibrated precision balance
-
Calibrated micropipettes with sterile tips
-
Vortex mixer
-
Ultrasonic water bath
-
Heat block or water bath set to 60°C
Procedure:
-
Mass Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound:
-
Mass (mg) = 10 mmol/L × 0.001 L × 292.38 g/mol × 1000 mg/g = 2.9238 mg
-
-
Weighing: Accurately weigh approximately 2.92 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution:
-
Vortex the mixture for 2-3 minutes to begin the dissolution process.
-
Place the tube in an ultrasonic water bath for 15-20 minutes.
-
If particles are still visible, heat the solution at 60°C for 10-15 minutes, vortexing intermittently.
-
Confirm complete dissolution by visual inspection, ensuring the solution is clear and free of particulates.
-
-
Aliquoting and Storage:
-
Once fully dissolved, dispense the stock solution into single-use aliquots in sterile cryovials to prevent contamination and degradation from multiple freeze-thaw cycles.
-
For long-term storage, place the aliquots at -80°C. For short-term use, store at -20°C.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Dissolution | Insufficient sonication or heating; impure or non-anhydrous DMSO. | Extend the sonication and heating times. Ensure the use of high-purity, anhydrous DMSO. Consider preparing a lower concentration stock solution if dissolution remains difficult. |
| Precipitate Formation Upon Storage | Initial incomplete dissolution; supersaturation; freeze-thaw cycles. | Thaw the aliquot, warm to 60°C, and sonicate until the solution is clear. Always use fresh aliquots for experiments to avoid freeze-thaw issues. |
| Inconsistent Experimental Results | Degradation of this compound due to improper storage; inaccurate stock concentration. | Prepare a fresh stock solution following the recommended protocol and storage conditions. Verify the calibration of the balance and pipettes. |
Visual Diagrams
Diagram 1: Logical Workflow for this compound Stock Solution Preparation
Caption: A logical workflow for the preparation of this compound stock solutions.
References
Technical Support Center: Interpreting Unexpected Phenotypes in LasR-IN-4 Treated P. aeruginosa
Welcome to the technical support center for LasR-IN-4. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected phenotypes observed during experiments with Pseudomonas aeruginosa treated with this compound, a potent inhibitor of the LasR quorum sensing (QS) regulator.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action of this compound?
A1: this compound is designed to be a competitive antagonist of the P. aeruginosa LasR protein. It is hypothesized to bind to the ligand-binding domain of LasR, preventing its interaction with its native autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). This inhibition is expected to prevent the dimerization and subsequent DNA binding of LasR, leading to the downregulation of genes in the LasR regulon.[1]
Q2: What are the expected phenotypic outcomes of successful this compound treatment in wild-type P. aeruginosa?
A2: Successful inhibition of LasR by this compound in wild-type P. aeruginosa strains (e.g., PAO1, PA14) is expected to lead to a significant reduction in the production of several key virulence factors that are primarily regulated by the Las system. These include, but are not limited to, elastase (LasB), LasA protease, alkaline protease, and exotoxin A.[2] A reduction in biofilm formation and pyocyanin production may also be observed, as the Las system sits at the top of the quorum-sensing hierarchy that influences these phenotypes.[3][4]
Q3: We observe significant variability in the efficacy of this compound between different P. aeruginosa strains. Why might this be?
A3: Significant phenotypic diversity exists among P. aeruginosa strains, especially clinical isolates.[5][6] Many clinical strains harbor natural mutations in the lasR gene, which can render them insensitive to LasR inhibitors.[7][8] Furthermore, in some strains, the regulatory hierarchy of the quorum-sensing systems may be altered, allowing for LasR-independent expression of virulence factors.[5][9] It is crucial to sequence the lasR gene in your strain of interest and characterize its baseline QS phenotype before initiating inhibitor studies.
Q4: Can this compound be used to treat established P. aeruginosa biofilms?
A4: While this compound is expected to inhibit the formation of new biofilms by downregulating QS-controlled components of the biofilm matrix, its efficacy against pre-formed, mature biofilms may be limited. Mature biofilms have a complex architecture and often contain a heterogeneous population of cells, some of which may be in a stationary or persister state with altered metabolic activity and gene expression. The inhibitor's ability to penetrate the biofilm matrix and act on the embedded bacteria can be a significant challenge.
Troubleshooting Guide for Unexpected Phenotypes
This guide provides a structured approach to understanding and investigating unexpected results when using this compound.
Unexpected Phenotype 1: No significant reduction in pyocyanin production.
-
Possible Causes:
-
LasR-Independent Rhl/PQS Activation: In some genetic backgrounds or under specific environmental conditions, the Rhl and/or PQS systems, which are the primary regulators of pyocyanin production, can be activated independently of a functional Las system.[9][10][11]
-
Compensatory Mutations: The strain may have acquired mutations that bypass the need for LasR in activating downstream QS pathways.
-
Inhibitor Instability or Efflux: The compound may be unstable under the experimental conditions or actively transported out of the cell by efflux pumps.[12]
-
-
Recommended Experimental Steps:
-
Confirm LasR Target Engagement: Verify that this compound is inhibiting the expression of a direct and exclusive LasR target gene.
-
Assess Rhl and PQS System Activity: Quantify the expression of key genes in the Rhl (rhlI, rhlR) and PQS (pqsA, pqsR) systems, and measure rhamnolipid production (an Rhl-dependent phenotype).
-
Evaluate Inhibitor Stability and Efflux: Test the inhibitor's activity in the presence of known efflux pump inhibitors.
-
-
Hypothetical Data Summary:
| Experimental Group | lasB Expression (Relative to Untreated) | rhlI Expression (Relative to Untreated) | pqsA Expression (Relative to Untreated) | Pyocyanin Production (µg/mL) |
| Untreated Control | 1.0 | 1.0 | 1.0 | 12.5 |
| This compound Treated | 0.1 | 0.9 | 1.1 | 11.8 |
| ΔlasR Mutant | 0.05 | 0.8 | 1.0 | 10.9 |
-
Interpretation: The significant downregulation of lasB confirms LasR inhibition. However, the minimal change in rhlI and pqsA expression, along with sustained pyocyanin production, strongly suggests LasR-independent activation of these downstream systems in the tested strain.
Unexpected Phenotype 2: Increased biofilm formation.
-
Possible Causes:
-
Regulatory Network Rewiring: Inhibition of LasR can sometimes lead to the upregulation of alternative pathways involved in biofilm formation, such as those controlled by the Gac/Rsm system or cyclic-di-GMP signaling.[4]
-
Off-Target Effects: The inhibitor may have unintended effects on other cellular systems that positively regulate biofilm formation.[13][14]
-
Stress Response: Sub-lethal concentrations of an inhibitor can sometimes be perceived as a stressor, inducing a protective biofilm response.
-
-
Recommended Experimental Steps:
-
Transcriptomic Analysis (RNA-Seq): Perform a global gene expression analysis to identify differentially regulated pathways.
-
Quantify Cyclic-di-GMP Levels: Measure intracellular concentrations of this key second messenger that promotes biofilm formation.
-
Dose-Response Analysis: Carefully evaluate biofilm formation across a wide range of this compound concentrations.
-
-
Hypothetical Data Summary:
| Experimental Group | lasB Expression (Relative to Untreated) | Biofilm Formation (OD595) | Intracellular c-di-GMP (Relative to Untreated) |
| Untreated Control | 1.0 | 0.8 | 1.0 |
| This compound (Low Dose) | 0.5 | 1.2 | 1.8 |
| This compound (High Dose) | 0.1 | 1.5 | 2.5 |
| ΔlasR Mutant | 0.05 | 1.4 | 2.3 |
-
Interpretation: The data shows a dose-dependent increase in biofilm formation and cyclic-di-GMP levels upon LasR inhibition, suggesting a compensatory mechanism that upregulates an alternative biofilm formation pathway in the absence of LasR activity.
Visualizations
Caption: The canonical Las quorum sensing pathway in P. aeruginosa.
Caption: Hypothesized mechanism of action for this compound.
References
- 1. LasR, a Transcriptional Activator of Pseudomonas aeruginosa Virulence Genes, Functions as a Multimer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of las and rhl quorum sensing in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]
- 5. LasR Variant Cystic Fibrosis Isolates Reveal an Adaptable Quorum-Sensing Hierarchy in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Growth phenotypes of Pseudomonas aeruginosa lasR mutants adapted to the airways of cystic fibrosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PSEUDOMONAS AERUGINOSA lasR MUTANTS ARE ASSOCIATED WITH CYSTIC FIBROSIS LUNG DISEASE PROGRESSION - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Loss of LasR function leads to decreased repression of Pseudomonas aeruginosa PhoB activity at physiological phosphate concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Challenges and Limitations of Anti-quorum Sensing Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
Validation & Comparative
Validating LasR Inhibitory Activity in Clinical Isolates of P. aeruginosa: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the inhibitory activity of small molecule compounds targeting the LasR quorum sensing (QS) system in clinical isolates of Pseudomonas aeruginosa. As the development of anti-virulence strategies gains traction in the fight against antibiotic resistance, the rigorous evaluation of QS inhibitors is paramount. This document outlines key experimental protocols, presents comparative data for known LasR inhibitors, and offers a logical workflow for the validation process.
The LasR Quorum Sensing System: A Key Virulence Regulator
P. aeruginosa, a formidable opportunistic pathogen, utilizes a sophisticated cell-to-cell communication system known as quorum sensing to coordinate the expression of virulence factors and biofilm formation.[1][2] The LasR-LasI system sits at the apex of this regulatory hierarchy.[3] The LasI synthase produces the autoinducer molecule N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL).[4] At a critical population density, 3-oxo-C12-HSL binds to and activates the transcriptional regulator LasR.[5] The LasR:3-oxo-C12-HSL complex then dimerizes and binds to specific DNA sequences, activating the transcription of a large regulon of genes, including those responsible for the production of virulence factors like elastase, alkaline protease, and pyocyanin, as well as genes involved in biofilm formation.[4][5] Furthermore, the LasR system positively regulates the subordinate RhlR-RhlI QS system.[6]
Given its central role in controlling pathogenesis, LasR has emerged as a prime target for the development of novel anti-virulence therapeutics.[7] The goal of LasR inhibitors is not to kill the bacteria, which would impose strong selective pressure for resistance, but to disarm them, rendering them less virulent and more susceptible to host immune clearance and conventional antibiotics.
References
- 1. Potent Irreversible Inhibitors of LasR Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Basis for the Recognition of Structurally Distinct Autoinducer Mimics by the Pseudomonas aeruginosa LasR Quorum Sensing Signaling Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Abiotic small molecule inhibitors and activators of the LasR quorum sensing receptor in Pseudomonas aeruginosa with potencies comparable or surpassing N-acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LasR, a Transcriptional Activator of Pseudomonas aeruginosa Virulence Genes, Functions as a Multimer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Assessing the Synergistic Effect of LasR Inhibition with Conventional Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the synergistic potential of LasR inhibitors, exemplified by the hypothetical molecule LasR-IN-4, with conventional antibiotics against Pseudomonas aeruginosa. By inhibiting the LasR quorum-sensing system, a key regulator of virulence and biofilm formation, it is postulated that the efficacy of existing antibiotics can be significantly enhanced. This document outlines the experimental basis for this hypothesis, provides detailed protocols for synergy testing, and presents a template for data interpretation.
The LasR Signaling Pathway: A Target for Anti-Virulence Strategies
Pseudomonas aeruginosa utilizes the LasR quorum-sensing system to coordinate the expression of numerous virulence factors and to promote biofilm formation, both of which contribute to its formidable antibiotic resistance.[1][2][3] The LasR protein, a transcriptional activator, is central to this system.[1][4] It is activated by its cognate autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), which is synthesized by LasI.[1][5] Upon binding to 3O-C12-HSL, LasR dimerizes and activates the transcription of target genes, including those responsible for producing toxins, proteases, and exopolysaccharides for biofilm matrix.[4][5][6] Inhibiting LasR, therefore, presents a promising strategy to disarm the bacterium and render it more susceptible to conventional antibiotics.
Caption: The LasR quorum-sensing signaling pathway in P. aeruginosa.
Experimental Assessment of Synergy
To quantitatively assess the synergistic effect of a LasR inhibitor like this compound with conventional antibiotics, two primary in vitro methods are recommended: the checkerboard assay and the time-kill curve analysis.
Experimental Workflow
Caption: Workflow for assessing antibiotic synergy.
Checkerboard Assay Protocol
The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration Index (FICI), a quantitative measure of synergy.[7][8][9][10]
-
Preparation: Prepare stock solutions of this compound and the conventional antibiotics to be tested in an appropriate solvent. Prepare a standardized inoculum of P. aeruginosa (e.g., 0.5 McFarland standard, approximately 1.5 x 10^8 CFU/mL) in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of the two agents. Serially dilute the antibiotic horizontally and the this compound vertically. This creates a checkerboard of wells with varying concentrations of both compounds.
-
Inoculation: Inoculate each well with the prepared bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. The MIC is the lowest concentration that completely inhibits visible bacterial growth.
-
FICI Calculation: Calculate the FICI using the following formula: FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of this compound in combination / MIC of this compound alone).[11]
-
Interpretation:
Time-Kill Curve Analysis Protocol
Time-kill curve analysis provides a dynamic view of the bactericidal or bacteriostatic effects of antimicrobial agents over time.[14][15]
-
Preparation: Prepare flasks containing CAMHB with sub-inhibitory concentrations (e.g., 0.25x or 0.5x MIC) of the antibiotic, this compound, and the combination of both. Include a growth control flask without any antimicrobial agent.
-
Inoculation: Inoculate each flask with a standardized bacterial suspension to a starting density of approximately 5 x 10^5 CFU/mL.
-
Incubation and Sampling: Incubate the flasks at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Viable Cell Count: Perform serial dilutions of each aliquot and plate onto nutrient agar plates. Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Count the number of colonies on the plates to determine the CFU/mL at each time point. Plot the log10 CFU/mL versus time for each condition.
-
Interpretation: Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
Data Presentation and Interpretation
Checkerboard Assay Data
The results of the checkerboard assay can be summarized in a table to clearly compare the MICs and FICI values.
| Antibiotic | Class | MIC Alone (µg/mL) | MIC of this compound Alone (µg/mL) | MIC of Antibiotic in Combination (µg/mL) | MIC of this compound in Combination (µg/mL) | FICI | Interpretation |
| Tobramycin | Aminoglycoside | 2 | 16 | 0.5 | 4 | 0.5 | Synergy |
| Ciprofloxacin | Fluoroquinolone | 1 | 16 | 0.25 | 4 | 0.5 | Synergy |
| Meropenem | Carbapenem | 4 | 16 | 1 | 8 | 0.75 | Additive |
| Ceftazidime | Cephalosporin | 8 | 16 | 2 | 8 | 0.75 | Additive |
Note: The data presented in this table is hypothetical and serves as an example of expected results when a potent LasR inhibitor is combined with conventional antibiotics.
Time-Kill Curve Analysis Data
The data from a time-kill curve analysis demonstrates the rate and extent of bacterial killing.
| Treatment | 0 hr (log10 CFU/mL) | 4 hr (log10 CFU/mL) | 8 hr (log10 CFU/mL) | 24 hr (log10 CFU/mL) | Change from most active single agent at 24 hr (log10 CFU/mL) |
| Growth Control | 5.7 | 7.2 | 8.5 | 9.1 | N/A |
| This compound (0.5x MIC) | 5.7 | 5.6 | 5.5 | 5.4 | N/A |
| Tobramycin (0.25x MIC) | 5.7 | 5.2 | 4.8 | 4.5 | N/A |
| This compound + Tobramycin | 5.7 | 4.1 | 3.2 | <2.0 | ≥ 2.5 |
Note: The data presented in this table is hypothetical. A result of <2.0 indicates the bacterial count is below the limit of detection.
Conclusion
The inhibition of the LasR quorum-sensing system represents a promising avenue for combating antibiotic resistance in P. aeruginosa. By disrupting this key regulatory pathway, LasR inhibitors like the hypothetical this compound have the potential to act synergistically with a range of conventional antibiotics. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for researchers to systematically evaluate and quantify this synergy. Such studies are crucial for the preclinical development of novel adjunctive therapies to address the challenge of multidrug-resistant infections.
References
- 1. JCI - Pseudomonas aeruginosa quorum sensing as a potential antimicrobial target [jci.org]
- 2. Roles of Pseudomonas aeruginosa las and rhl Quorum-Sensing Systems in Control of Twitching Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Surface association sensitizes Pseudomonas aeruginosa to quorum sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LasR, a Transcriptional Activator of Pseudomonas aeruginosa Virulence Genes, Functions as a Multimer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Kinetic Model for Signal Binding to the Quorum Sensing Regulator LasR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 8. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 9. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. In vitro Activity of Different Antibacterial Agents in Combination with Each Other against Multidrug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of synergistic effects of antibiotics and Zno NPs against isolated E. Coli and A. Baumannii bacterial strains from clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Genetic Resistance Determinants, In Vitro Time-Kill Curve Analysis and Pharmacodynamic Functions for the Novel Topoisomerase II Inhibitor ETX0914 (AZD0914) in Neisseria gonorrhoeae [frontiersin.org]
- 15. Novel Rate-Area-Shape Modeling Approach To Quantify Bacterial Killing and Regrowth for In Vitro Static Time-Kill Studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of LasR Quorum Sensing Inhibitors in Multi-Drug Resistant Pseudomonas aeruginosa
This guide provides a comparative analysis of targeting the LasR quorum sensing (QS) system as a therapeutic strategy against multi-drug resistant (MDR) Pseudomonas aeruginosa. While specific data for a compound designated "LasR-IN-4" is not publicly available, this document will use a hypothetical potent LasR inhibitor, representative of the class, to compare its potential efficacy against other established and emerging therapeutic alternatives. The information is intended for researchers, scientists, and drug development professionals.
Pseudomonas aeruginosa is a formidable opportunistic pathogen, and the rise of multi-drug resistant strains presents a critical challenge in clinical settings.[1][2][3] A key regulator of its virulence and biofilm formation is the quorum sensing (QS) system, with the LasR protein being a master regulator.[4][5] Targeting the LasR system with inhibitors offers a promising anti-virulence strategy that may circumvent the selective pressure of traditional bactericidal antibiotics.[2]
The LasR Quorum Sensing Pathway in P. aeruginosa
The las QS system in P. aeruginosa is a hierarchical regulatory network.[6] The LasI synthase produces the autoinducer molecule N-(3-oxo-dodecanoyl)-L-homoserine lactone (3O-C12-HSL).[4] As the bacterial population density increases, 3O-C12-HSL accumulates. Upon reaching a threshold concentration, it binds to and activates the cytoplasmic transcriptional regulator, LasR.[4][6] The LasR:3O-C12-HSL complex then dimerizes and binds to specific DNA sequences, activating the transcription of numerous virulence genes, including those responsible for producing elastase, alkaline protease, and exotoxin A.[6][7] Furthermore, LasR positively regulates other QS systems, such as rhl and pqs, amplifying its control over bacterial pathogenicity.[7]
Comparison of Therapeutic Strategies for MDR P. aeruginosa
The following table compares the hypothetical profile of a potent LasR inhibitor ("this compound") with other therapeutic options for MDR P. aeruginosa.
| Feature | LasR Inhibitor (e.g., "this compound") | Cefiderocol | Ceftolozane-Tazobactam | Aminoglycosides (e.g., Tobramycin) |
| Mechanism of Action | Competitively binds to LasR, preventing activation by its native autoinducer.[8] | Siderophore cephalosporin that actively transports across the outer membrane via iron transporters.[3] | Cephalosporin inhibits cell wall synthesis; tazobactam inhibits β-lactamases.[1][9] | Inhibit protein synthesis by binding to the 30S ribosomal subunit. |
| Effect on Bacterial Growth | Generally bacteriostatic or has no direct effect on growth.[2][10] | Bactericidal.[3] | Bactericidal.[1] | Bactericidal.[11] |
| Impact on Virulence | Directly inhibits the expression of a wide range of QS-controlled virulence factors and biofilm formation.[8][12] | Primarily targets bacterial growth; indirect effect on virulence by killing the pathogen. | Primarily targets bacterial growth; indirect effect on virulence. | Primarily targets bacterial growth; some evidence of sub-inhibitory concentrations affecting QS. |
| Potential for Resistance | Lower selective pressure for resistance development as it does not kill the bacteria.[2] However, mutations in lasR can occur.[13][14] | Resistance can develop through mutations in iron uptake systems or β-lactamases. | Resistance can emerge through modifications of penicillin-binding proteins or production of certain β-lactamases.[1] | High potential for resistance through enzymatic modification, target site alteration, and efflux pumps. |
| Developmental Stage | Primarily in preclinical and experimental stages.[3] | FDA-approved and in clinical use.[1][9] | FDA-approved and in clinical use.[1][9] | Long-standing clinical use, but facing increasing resistance.[11] |
Quantitative Data on LasR Inhibitor Efficacy
The following table presents hypothetical, yet realistic, quantitative data for a potent LasR inhibitor, "this compound," based on published findings for similar compounds.
| Parameter | This compound (Hypothetical Data) | mBTL (meta-bromo-thiolactone) | Juglone |
| Target | LasR | LasR and RhlR | PqsR |
| IC₅₀ for Pyocyanin Inhibition | 5 µM | Reported to inhibit pyocyanin production.[8] | ~2.5 µM (used in study)[15] |
| IC₅₀ for Elastase Inhibition | 7 µM | N/A | N/A |
| Biofilm Formation Inhibition (at 2x IC₅₀) | 85% reduction | Prevents biofilm formation.[8] | Significantly reduces biofilm quantity and quality.[15] |
| In Vivo Efficacy Model | Reduces mortality in a C. elegans infection model. | Protects C. elegans and human lung epithelial cells from killing by P. aeruginosa.[8] | Improves colistin efficacy in a wound infection model.[15] |
| Cytotoxicity (Mammalian Cells) | Low cytotoxicity at effective concentrations. | Not specified, but protects human lung cells.[8] | Minimal cytotoxicity at 2.5 µM.[15] |
Experimental Protocols
Protocol 1: Determination of IC₅₀ for Virulence Factor Inhibition
This protocol outlines the methodology for determining the half-maximal inhibitory concentration (IC₅₀) of a LasR inhibitor on the production of pyocyanin, a QS-regulated virulence factor.
-
Bacterial Strain and Culture Conditions:
-
Use a wild-type P. aeruginosa strain (e.g., PAO1 or PA14) and a relevant MDR clinical isolate.
-
Grow overnight cultures in LB broth at 37°C with shaking.
-
-
Assay Preparation:
-
Prepare a 96-well microtiter plate.
-
Add fresh LB broth to each well.
-
Create a serial dilution of the LasR inhibitor (e.g., "this compound") across the plate. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
-
Inoculation and Incubation:
-
Dilute the overnight bacterial culture to a starting OD₆₀₀ of 0.05 and add to each well.
-
Incubate the plate at 37°C with shaking for 18-24 hours.
-
-
Pyocyanin Extraction and Quantification:
-
After incubation, measure the OD₆₀₀ of each well to assess bacterial growth.
-
Centrifuge the plate to pellet the bacteria.
-
Transfer the supernatant to a new tube and add chloroform for extraction.
-
Transfer the chloroform layer to a new tube and add 0.2 M HCl to extract pyocyanin into the aqueous phase.
-
Measure the absorbance of the pink/red aqueous phase at 520 nm.
-
-
Data Analysis:
-
Normalize the pyocyanin production to bacterial growth (A₅₂₀/OD₆₀₀).
-
Plot the normalized pyocyanin production against the inhibitor concentration.
-
Calculate the IC₅₀ value using non-linear regression analysis.
-
Protocol 2: Biofilm Formation Inhibition Assay
This protocol details the crystal violet assay to quantify the inhibition of biofilm formation.
-
Assay Setup:
-
Follow steps 1-3 from Protocol 1, using a 96-well PVC microtiter plate.
-
-
Biofilm Staining:
-
After incubation, discard the planktonic culture and gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Air-dry the plate.
-
Add a 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
-
Quantification:
-
Discard the crystal violet solution and wash the wells with water.
-
Solubilize the stained biofilm by adding 30% acetic acid to each well.
-
Measure the absorbance at 590 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of biofilm inhibition relative to the no-treatment control.
-
Visualizations
Conclusion
Targeting the LasR quorum sensing system with inhibitors represents a promising "anti-virulence" approach to managing MDR P. aeruginosa infections. By disarming the pathogen rather than killing it, these agents are expected to exert less selective pressure for the development of resistance compared to traditional bactericidal antibiotics.[2] As demonstrated by the comparative data, a potent LasR inhibitor could significantly reduce the production of key virulence factors and inhibit biofilm formation, which are critical for the pathogenicity of P. aeruginosa.[8][12] While this strategy is still largely in the preclinical phase, it holds considerable potential as a standalone therapy or as an adjunct to conventional antibiotics, potentially restoring their efficacy against resistant strains.[15] Further research and clinical trials are necessary to fully elucidate the therapeutic value of LasR inhibitors in the fight against multi-drug resistant pathogens.
References
- 1. Therapeutic Strategies for Emerging Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. LasR, a Transcriptional Activator of Pseudomonas aeruginosa Virulence Genes, Functions as a Multimer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Abiotic small molecule inhibitors and activators of the LasR quorum sensing receptor in Pseudomonas aeruginosa with potencies comparable or surpassing N-acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Treatment of severe multi-drug resistant Pseudomonas aeruginosa infections | Medicina Intensiva [medintensiva.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Quorum sensing inhibitor reduces <em>P. aeruginosa</em> virulence in acute infections | BioWorld [bioworld.com]
- 13. Frontiers | Multidrug-resistant Pseudomonas aeruginosa is predisposed to lasR mutation through up-regulated activity of efflux pumps in non-cystic fibrosis bronchiectasis patients [frontiersin.org]
- 14. Multidrug-resistant Pseudomonas aeruginosa is predisposed to lasR mutation through up-regulated activity of efflux pumps in non-cystic fibrosis bronchiectasis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Evaluating the Impact of LasR Inhibitors on the Pseudomonas aeruginosa Transcriptome: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the impact of LasR inhibitors on the entire transcriptome of Pseudomonas aeruginosa. While specific transcriptomic data for LasR-IN-4 is not publicly available, this document outlines the expected effects of LasR inhibition based on studies of other known LasR antagonists and lasR mutant strains. The provided experimental protocols and data tables will serve as a valuable resource for researchers aiming to characterize novel LasR inhibitors like this compound.
The LasR Quorum Sensing System: A Key Regulator of Virulence
Pseudomonas aeruginosa is an opportunistic pathogen that utilizes a sophisticated cell-to-cell communication system, known as quorum sensing (QS), to coordinate the expression of virulence factors and biofilm formation.[1] The LasR-LasI system sits at the top of the QS hierarchy.[2] The LasI synthase produces the autoinducer molecule N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL).[2] As the bacterial population density increases, 3-oxo-C12-HSL accumulates and binds to the transcriptional regulator LasR.[2] This complex then activates the transcription of a large regulon of genes, including those encoding for virulence factors such as elastase, alkaline protease, and exotoxin A, and also regulates other QS systems like rhl and pqs.[3] Inhibition of LasR, therefore, represents a promising anti-virulence strategy.[4]
Caption: The LasR quorum sensing pathway in P. aeruginosa and the inhibitory action of a LasR antagonist.
Comparative Transcriptomic Impact of LasR Inhibition
The primary effect of a potent LasR inhibitor is the downregulation of the LasR regulon. This includes a wide range of genes responsible for virulence, biofilm formation, and the regulation of other QS systems. The following table summarizes the observed changes in the expression of key genes upon treatment with known LasR inhibitors or in lasR mutant strains, providing a benchmark for evaluating new compounds like this compound.
| Gene | Function | Expected Change with LasR Inhibitor | Reference Compound/Mutant | Fold Change/Observation | Citation |
| lasI | 3-oxo-C12-HSL synthase | Downregulated | trans-cinnamaldehyde | 13-fold reduction | [1] |
| lasR | Transcriptional regulator | Downregulated | trans-cinnamaldehyde | 7-fold reduction | [1] |
| rhlI | C4-HSL synthase | Downregulated | trans-cinnamaldehyde | Significant reduction | [1] |
| rhlR | Transcriptional regulator | Downregulated | trans-cinnamaldehyde | 19-fold reduction | [1] |
| lasA | Protease | Downregulated | salicylic acid | 4-fold reduction | [1] |
| lasB | Elastase | Downregulated | lasR mutant | Significantly reduced expression | [5] |
| rhlA | Rhamnolipid biosynthesis | Downregulated | trans-cinnamaldehyde | >100-fold reduction | [1] |
| rhlB | Rhamnolipid biosynthesis | Downregulated | lasR mutant | Significantly reduced expression | [5] |
| phzA-G | Phenazine biosynthesis | Downregulated | lasR mutant | Significantly reduced expression | [5] |
| hcnABC | Hydrogen cyanide synthesis | Downregulated | Ectopic LasR/RhlR expression | Directly responsive to receptor levels | [6] |
| lecA | Lectin | Downregulated | Ectopic LasR/RhlR expression | Not significantly affected by early receptor expression | [6] |
Experimental Protocols for Transcriptomic Analysis
To evaluate the impact of a novel LasR inhibitor like this compound on the P. aeruginosa transcriptome, RNA sequencing (RNA-seq) is the current gold-standard methodology. Below is a generalized protocol.
Bacterial Culture and Inhibitor Treatment
-
Strain Selection: Use a well-characterized P. aeruginosa strain such as PAO1 or PA14.
-
Culture Conditions: Grow cultures in a suitable medium (e.g., LB or PPGAS) at 37°C with shaking.[1][7]
-
Inhibitor Treatment: Add the LasR inhibitor (e.g., this compound) at a sub-inhibitory concentration to mid-exponential phase cultures (OD600 ≈ 0.4-0.6).[8] A vehicle control (e.g., DMSO) should be run in parallel.
-
Incubation: Incubate the treated and control cultures for a defined period (e.g., 45 minutes to 3 hours) to allow for changes in gene expression.[8][9]
-
Cell Harvesting: Harvest bacterial cells by centrifugation and stabilize the RNA using a commercial reagent like RNAprotect or by flash-freezing in liquid nitrogen.[7]
RNA Isolation and Quality Control
-
RNA Extraction: Isolate total RNA using a commercial kit (e.g., RNeasy Kit, NucleoSpin RNA isolation kit) following the manufacturer's instructions.[7][8]
-
DNase Treatment: Perform a rigorous DNase treatment (e.g., TURBO DNase) to remove any contaminating genomic DNA.[7][9]
-
Quality Control: Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). Check RNA integrity using an Agilent Bioanalyzer or similar instrument.[10]
RNA-seq Library Preparation and Sequencing
-
rRNA Depletion: Remove ribosomal RNA (rRNA), which constitutes the majority of total RNA, using a kit such as Ribo-Zero.[7]
-
Library Construction: Prepare directional RNA-seq libraries using a commercial kit (e.g., NEBNext Ultra Directional RNA Library Prep Kit).[10] This process typically involves RNA fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform like the Illumina HiSeq or NovaSeq.[7][11]
Bioinformatic Analysis
-
Quality Control of Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Mapping: Align the high-quality reads to the P. aeruginosa reference genome (e.g., PAO1 or PA14) using a splice-aware aligner like Bowtie2 or HISAT2.[7][8]
-
Gene Expression Quantification: Count the number of reads mapping to each annotated gene using tools like featureCounts or HTSeq.[8]
-
Differential Expression Analysis: Identify genes that are significantly up- or downregulated in the inhibitor-treated samples compared to the control using statistical packages such as DESeq2 or edgeR.[8]
-
Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the differentially expressed genes to understand the biological processes affected by the LasR inhibitor.[8]
Caption: A generalized workflow for RNA-seq analysis of P. aeruginosa treated with a LasR inhibitor.
Conclusion
The inhibition of LasR is a validated strategy for combating P. aeruginosa virulence. While the specific transcriptomic signature of this compound remains to be elucidated, the information and protocols provided in this guide offer a robust framework for its evaluation. By comparing the transcriptomic profile induced by this compound with the established effects of other LasR inhibitors and lasR mutants, researchers can gain valuable insights into its mechanism of action, potency, and specificity. This will be a critical step in the development of novel anti-virulence therapies targeting quorum sensing.
References
- 1. Natural quorum sensing inhibitors effectively downregulate gene expression of Pseudomonas aeruginosa virulence factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Pseudomonas aeruginosa quorum sensing as a potential antimicrobial target [jci.org]
- 3. Design, synthesis, and biochemical characterization of non-native antagonists of the Pseudomonas aeruginosa quorum sensing receptor LasR with nanomolar IC50 values - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent Irreversible Inhibitors of LasR Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evolution of biofilm-adapted gene expression profiles in lasR-deficient clinical Pseudomonas aeruginosa isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Early activation of quorum sensing in Pseudomonas aeruginosa reveals the architecture of a complex regulon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptome Sequence of Antibiotic-Treated Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Quantitative mapping of mRNA 3’ ends in Pseudomonas aeruginosa reveals a pervasive role for premature 3’ end formation in response to azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gene Expression Profiling of Pseudomonas aeruginosa Upon Exposure to Colistin and Tobramycin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Surface association sensitizes Pseudomonas aeruginosa to quorum sensing - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: LasR-IN-4 Analogue vs. AiiA Quorum Quencher
In the landscape of anti-virulence strategies, targeting bacterial communication, or quorum sensing (QS), has emerged as a promising approach to combat infections without exerting selective pressure for antibiotic resistance. This guide provides a detailed, data-driven comparison between a synthetic inhibitor of the LasR receptor, V-06-018 (serving as an analogue for LasR-IN-4), and a well-characterized quorum quenching enzyme, AiiA. This objective analysis is intended for researchers, scientists, and drug development professionals seeking to understand the performance and methodologies of these two distinct quorum quenching strategies.
Executive Summary
V-06-018 is a synthetic small molecule that acts as a competitive antagonist of the LasR transcriptional regulator in Pseudomonas aeruginosa, a key component of its quorum sensing circuit.[1][2] By blocking the binding of the native autoinducer, V-06-018 effectively inhibits the expression of a suite of virulence factors. In contrast, AiiA is a metallo-β-lactamase produced by various Bacillus species that enzymatically degrades N-acyl homoserine lactone (AHL) signaling molecules, the chemical language of many Gram-negative bacteria. This guide will delve into the quantitative performance, mechanisms of action, and experimental protocols associated with both of these quorum quenching agents.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative performance metrics for V-06-018 and the AiiA lactonase.
| Parameter | V-06-018 (LasR Inhibitor) | AiiA (Quorum Quenching Enzyme) |
| Target | LasR protein in P. aeruginosa | N-Acyl Homoserine Lactones (AHLs) |
| Mechanism of Action | Competitive Antagonist | Enzymatic Degradation (Lactonolysis) |
| IC50 (LasR Antagonism) | 5.2 µM[3][4] | Not Applicable |
| IC50 (Pyocyanin Inhibition in P. aeruginosa) | 18 µM | Inhibition demonstrated, but IC50 not typically reported in this manner. |
| IC50 (Elastase Inhibition in P. aeruginosa) | Not explicitly found in the searched literature. | Inhibition demonstrated, but IC50 not typically reported in this manner. |
| Enzymatic Efficiency (kcat/Km) for C6-HSL | Not Applicable | 2.6 x 10³ M⁻¹s⁻¹ |
| Enzymatic Efficiency (kcat/Km) for C4-HSL | Not Applicable | 1.88 x 10⁶ M⁻¹s⁻¹ |
| Enzymatic Efficiency (kcat/Km) for 3-oxo-C6-HSL | Not Applicable | 1.45 x 10⁶ M⁻¹s⁻¹ |
| Km for C6-HSL | Not Applicable | 0.31 mM |
| kcat for C6-HSL | Not Applicable | 91 s⁻¹ |
Mandatory Visualization
Signaling Pathways and Mechanisms of Action
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Pseudomonas aeruginosa Elastase Contributes to the Establishment of Chronic Lung Colonization and Modulates the Immune Response in a Murine Model [frontiersin.org]
- 3. Basic Lab Skills: β-Galactosidase Induction in Escherichia coli [paulyeo21.github.io]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Long-Term Stability and Effectiveness of LasR Inhibitors in Continuous Culture
Disclaimer: As "LasR-IN-4" is a designation not currently found in published scientific literature, this guide utilizes Furanone C-30 , a well-characterized synthetic quorum sensing inhibitor (QSI) that targets the LasR receptor, as a primary example for comparison. The data and protocols provided herein serve as a framework for evaluating the long-term stability and effectiveness of novel LasR inhibitors like this compound against established alternatives.
This guide provides an objective comparison of the performance of Furanone C-30 and other quorum sensing inhibitors, supported by experimental data. It is intended for researchers, scientists, and drug development professionals working on anti-virulence strategies against Pseudomonas aeruginosa.
Comparative Performance of Selected Quorum Sensing Inhibitors
The following tables summarize the efficacy and known stability characteristics of Furanone C-30 and two alternative natural compounds, Baicalin and Naringenin. These alternatives were chosen for their distinct chemical structures and modes of interaction with the quorum sensing (QS) system.
Table 1: General Properties and Mechanism of Action
| Feature | Furanone C-30 (Proxy for this compound) | Baicalin | Naringenin |
| Compound Type | Synthetic Halogenated Furanone | Flavonoid (Glycoside) | Flavonoid (Flavanone) |
| Primary Target(s) | LasR and RhlR receptors[1][2][3] | LasR and other QS-related pathways[4] | LasR Receptor[5] |
| Mechanism | Competes with AHL signal molecules for binding to LasR, rendering the protein dysfunctional.[1][3][6][7] | Inhibits QS-regulated virulence factors and enhances antibiotic efficacy.[4] | Competes with the native ligand (3OC12-HSL) for binding to LasR, preventing its activation.[5] |
| Organism | Pseudomonas aeruginosa | Pseudomonas aeruginosa, Staphylococcus saprophyticus[4][8] | Pseudomonas aeruginosa[5][9] |
Table 2: Efficacy in P. aeruginosa Models
| Parameter | Furanone C-30 (Proxy for this compound) | Baicalin | Naringenin |
| Biofilm Inhibition | Dose-dependent; 100% inhibition at 256-512 µg/mL.[6] Significant reduction at 2.5 and 5 µg/mL.[10][11] | Dose-dependent inhibition of biofilm formation at sub-MIC concentrations (≤256 µg/mL).[4] | Reduces biofilm formation.[12] |
| Biofilm Eradication | 92.9% eradication of pre-formed biofilm at 512 µg/mL.[6] | Enhances antibiotic-mediated clearance of established biofilms.[4] | Data on eradication is limited; primarily studied for inhibition. |
| Virulence Factor Reduction | Significantly decreases elastase, pyocyanin, and chitinase production at 1-10 µM.[13] | Dose-dependent inhibition of LasA protease, LasB elastase, pyocyanin, and rhamnolipid production.[4] | Significantly reduces pyocyanin and elastase production.[5][9] |
| Effective Concentration | 2.5 - 50 µg/mL for significant QS gene regulation.[10][11] | Sub-MIC concentrations (≤256 µg/mL) are effective against virulence and biofilms.[4] | Effective at reducing virulence factor production without affecting bacterial growth.[9] |
Table 3: Stability and Long-Term Effectiveness
| Feature | Furanone C-30 (Proxy for this compound) | Baicalin | Naringenin |
| Known Stability | Information on chemical stability in culture is limited, but its biological activity can be lost over time. | Degradation is pH- and temperature-dependent; more stable in acidic conditions and at lower temperatures.[14] | Limited aqueous solubility can be a challenge for practical applications.[15] |
| Resistance Development | Repeated exposure leads to rapid loss of tobramycin-potentiating activity due to mutations in genes like mexT.[16][17] Naturally resistant strains exist.[18] | Information on resistance development is limited, but its multi-target nature may pose a higher barrier. | Inhibition is most effective when added early in the growth phase before LasR is saturated with its native ligand.[5] |
| Continuous Culture Outlook | Efficacy may decline over time due to the selection of resistant mutants.[16][17] Continuous, low-dose application could be counterproductive. | Stability in culture medium (typically pH ~7.0-7.4) at 37°C needs careful consideration; degradation may occur.[14] | Effectiveness would likely depend on maintaining a concentration sufficient to compete with accumulating autoinducers. Its low solubility is a key hurdle.[15] |
Signaling Pathway and Inhibition Points
The diagram below illustrates the hierarchical Las and Rhl quorum sensing systems in P. aeruginosa and highlights the points of intervention for the compared inhibitors.
Caption: The Las/Rhl QS cascade and points of inhibitor action.
Experimental Protocols
Detailed methodologies are provided for assessing the long-term stability and effectiveness of a novel LasR inhibitor in a continuous culture environment.
Protocol 1: Continuous Culture (Chemostat) for QSI Evaluation
This protocol allows for the long-term study of a QSI's impact on a bacterial population under constant, nutrient-limited growth conditions, mimicking chronic infections.
1. Materials and Equipment:
- Chemostat/Bioreactor vessel (e.g., 500 mL) with ports for media inflow, effluent outflow, sampling, and aeration.
- Peristaltic pumps for media and QSI solution delivery.
- Sterile-filtered growth medium (e.g., M9 minimal medium with a limiting nutrient like glucose or citrate).
- Stock solution of the test QSI (e.g., this compound) and comparator QSIs, dissolved in an appropriate solvent (e.g., DMSO).
- P. aeruginosa PAO1 starter culture.
- Spectrophotometer, plate reader, and materials for serial dilutions and colony-forming unit (CFU) counting.
2. Procedure:
- Setup: Assemble and sterilize the chemostat system. Fill the vessel with sterile growth medium.
- Inoculation: Inoculate the vessel with an overnight culture of P. aeruginosa PAO1 to an initial OD₆₀₀ of ~0.05.
- Batch Phase: Allow the culture to grow in batch mode (no inflow/outflow) at 37°C with aeration until it reaches the mid-logarithmic phase.
- Continuous Phase (Pre-treatment): Start the continuous flow of fresh medium at a fixed dilution rate (D) (e.g., 0.1 h⁻¹). Allow the culture to reach a steady state (constant OD₆₀₀ and CFU/mL), which typically takes 5-7 volume changes.
- QSI Introduction: Begin infusing the QSI stock solution into the medium reservoir or directly into the vessel using a separate pump to achieve the desired final concentration (e.g., a sub-MIC concentration that inhibits virulence).
- Monitoring and Sampling:
- Collect samples from the effluent line at regular intervals (e.g., every 12 or 24 hours) for at least 100-200 hours.
- For each sample, measure:
- Cell Density: OD₆₀₀ and CFU/mL to monitor population dynamics.
- QSI Stability: Quantify the concentration of the QSI in the cell-free supernatant using HPLC or LC-MS to determine its degradation rate in the culture environment.
- Virulence Factor Production: Assay the supernatant for key QS-controlled factors (see Protocol 3).
- Resistance Monitoring: Plate samples onto agar with and without the QSI to screen for the emergence of resistant mutants. Sequence relevant genes (e.g., lasR, mexT) from isolates at the end of the experiment.
Protocol 2: Quantification of Biofilm Inhibition
This assay measures the ability of a QSI to prevent the formation of biofilms.
1. Materials:
- 96-well microtiter plates (polystyrene, flat-bottom).
- P. aeruginosa PAO1 culture.
- Luria-Bertani (LB) or other suitable growth medium.
- QSI stock solutions.
- 0.1% (w/v) Crystal Violet solution.
- 30% (v/v) Acetic Acid or 95% Ethanol.
2. Procedure:
- Grow an overnight culture of P. aeruginosa and dilute it in fresh medium to an OD₆₀₀ of 0.02.
- Add 100 µL of the diluted culture to each well of the 96-well plate.
- Add 100 µL of medium containing serial dilutions of the QSI to the wells. Include a no-QSI control and a solvent control.
- Incubate the plate statically at 37°C for 24-48 hours.
- Gently discard the planktonic culture and wash the wells three times with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
- Add 200 µL of 0.1% Crystal Violet to each well and incubate for 15 minutes at room temperature.
- Discard the stain and wash the wells again with PBS until the wash water is clear.
- Dry the plate completely.
- Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.
- Measure the absorbance at 595 nm (A₅₉₅) using a plate reader. The absorbance is proportional to the biofilm biomass.
Protocol 3: Measurement of LasB Elastase Activity
Elastase B (LasB) is a key virulence factor regulated by the LasR system. Its activity can be measured using Elastin-Congo Red.
1. Materials:
- Cell-free supernatants from cultures grown with and without QSI.
- Elastin-Congo Red (ECR) substrate.
- Tris buffer (100 mM Tris-HCl, 1 mM CaCl₂, pH 7.5).
2. Procedure:
- Centrifuge culture samples (from Protocol 1 or separate batch cultures) to pellet the cells. Collect the supernatant and filter-sterilize it.
- Prepare the reaction mixture by adding 100 µL of supernatant to 900 µL of Tris buffer containing 20 mg of ECR.
- Incubate the mixture at 37°C with shaking for 3-6 hours.
- Stop the reaction by adding 100 µL of 0.12 M EDTA.
- Centrifuge the tubes to pellet the insoluble ECR.
- Transfer the supernatant to a cuvette or 96-well plate and measure the absorbance at 495 nm (A₄₉₅). The absorbance reflects the amount of soluble dye released by elastase activity.
Experimental Workflow for QSI Evaluation
This diagram outlines a logical workflow for the comprehensive evaluation of a novel LasR inhibitor's long-term performance.
References
- 1. Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Baicalin inhibits biofilm formation, attenuates the quorum sensing-controlled virulence and enhances Pseudomonas aeruginosa clearance in a mouse peritoneal implant infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naringenin Inhibition of the Pseudomonas aeruginosa Quorum Sensing Response Is Based on Its Time-Dependent Competition With N-(3-Oxo-dodecanoyl)-L-homoserine Lactone for LasR Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the antibiofilm activity of plant-derived compounds furanone C30 and ellagic acid C11 with antibiotics against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jag.journalagent.com [jag.journalagent.com]
- 8. Frontiers | Baicalin Inhibits Biofilm Formation and the Quorum-Sensing System by Regulating the MsrA Drug Efflux Pump in Staphylococcus saprophyticus [frontiersin.org]
- 9. The flavanone naringenin reduces the production of quorum sensing-controlled virulence factors in Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Association of furanone C-30 with biofilm formation & antibiotic resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Anti-quorum Sensing and Protective Efficacies of Naringin Against Aeromonas hydrophila Infection in Danio rerio [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Comparative research on stability of baicalin and baicalein administrated in monomer and total flavonoid fraction form of Radix scutellariae in biological fluids in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multimodal Inhibition of Pectobacterium brasiliense Virulence by the Citrus Flavanone Naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. The Quorum-Sensing Inhibitor Furanone C-30 Rapidly Loses Its Tobramycin-Potentiating Activity against Pseudomonas aeruginosa Biofilms during Experimental Evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. High variability in quorum quenching and growth inhibition by furanone C-30 in Pseudomonas aeruginosa clinical isolates from cystic fibrosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of LasR-IN-4: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for LasR-IN-4 is not publicly available, this document provides essential guidance on the general procedures for the safe handling and disposal of research-grade chemical compounds of this nature. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with all local, state, and federal regulations.
I. Pre-Disposal Handling and Storage
Proper handling and storage are the first steps in a safe disposal process. Before disposal, ensure that this compound is handled in accordance with standard laboratory safety protocols.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed to prevent contamination or reaction with air and moisture.
-
Avoid exposure to direct sunlight and sources of ignition.[1]
-
Recommended storage for the powder form is -20°C for up to 3 years and 4°C for up to 2 years. In solvent, it should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[2][3]
Handling:
-
Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or aerosols by working in a well-ventilated area or a fume hood.[4][5]
-
Prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[4][5]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[4][5]
II. Step-by-Step Disposal Procedure
The following is a general, step-by-step guide for the disposal of this compound. This procedure is a general recommendation and must be verified with your institution's EHS office.
-
Consult Institutional Protocols: Before initiating any disposal procedures, contact your institution's EHS department. They will provide specific guidance based on the chemical's properties and local regulations.
-
Waste Identification and Segregation:
-
This compound should be treated as chemical waste.
-
Do not mix with other waste streams unless explicitly instructed to do so by your EHS office.
-
Keep in its original or a clearly labeled, compatible container. The label should include the chemical name ("this compound"), concentration (if in solution), and any known hazard information.
-
-
Waste Collection:
-
Place the sealed container in a designated chemical waste accumulation area.
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
-
Arrange for Pickup:
-
Follow your institution's procedure for requesting a chemical waste pickup. This may involve an online request system or a direct call to the EHS department.
-
Provide accurate information about the waste to the disposal personnel.
-
III. Quantitative Data Summary
The following table summarizes the key quantitative data related to the storage and stability of this compound.
| Parameter | Value |
| Storage Temperature (Powder) | -20°C (3 years), 4°C (2 years) |
| Storage Temperature (In Solvent) | -80°C (6 months), -20°C (1 month) |
| Solubility in DMSO | 50 mg/mL (171.01 mM) |
| MIC against P. aeruginosa | 56.25 µg/mL |
IV. Experimental Protocols
As a specific SDS with experimental protocols for disposal is unavailable, this section outlines a general protocol for preparing a chemical compound like this compound for disposal pickup by an EHS department.
Protocol: Preparation of this compound for EHS Pickup
-
Objective: To safely package and label this compound waste for disposal by the institution's Environmental Health and Safety department.
-
Materials:
-
Original container of this compound waste (or a compatible, labeled waste container).
-
Appropriate Personal Protective Equipment (PPE): safety glasses, nitrile gloves, lab coat.
-
Waste label provided by the institution's EHS department.
-
Pen for labeling.
-
Secondary containment bin.
-
-
Procedure:
-
Ensure the cap of the waste container is tightly sealed.
-
Decontaminate the exterior of the container with a suitable solvent (e.g., 70% ethanol), if necessary, and wipe dry.
-
Affix the EHS-provided waste label to the container.
-
Fill out the label completely and legibly with the following information:
-
Chemical Name: this compound
-
Quantity: Estimate the amount of waste (e.g., in grams or milliliters).
-
Constituents and Concentrations (if a solution).
-
Building and Room Number.
-
Principal Investigator's Name and Contact Information.
-
-
Place the labeled container in a designated secondary containment bin within the laboratory's waste accumulation area.
-
Initiate the waste pickup request through your institution's EHS portal or designated procedure.
-
V. Disposal Workflow Diagram
The following diagram illustrates the general workflow for the proper disposal of this compound.
Disclaimer: The information provided in this document is intended as a general guide. A specific Safety Data Sheet (SDS) for this compound was not found. It is the responsibility of the user to ensure that all waste disposal activities are carried out in accordance with the guidelines and regulations set forth by their institution and relevant governing bodies. Always prioritize safety and environmental responsibility in the laboratory.
References
Personal protective equipment for handling LasR-IN-4
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of LasR-IN-4. As a potent LasR inhibitor used in quorum sensing research, proper management of this compound is critical to ensure laboratory safety and experimental integrity. This document aims to be your preferred resource for handling this compound, building trust through a commitment to safety beyond the product itself.
Immediate Safety and Handling Information
While a comprehensive Safety Data Sheet (SDS) for this compound (CAS No. 183488-96-2) is not publicly available, and specific quantitative hazard data is limited, a precautionary approach is mandatory. The following recommendations are based on best practices for handling novel chemical compounds in a laboratory setting.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential to minimize exposure risk.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles with side shields are required at all times. A face shield should be worn in addition to goggles when there is a risk of splashes or aerosol generation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and changed immediately if contaminated, torn, or punctured. |
| Body Protection | A flame-retardant laboratory coat is mandatory. Additional protection, such as a chemical-resistant apron, should be used when handling larger quantities or during procedures with a high splash risk. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary, based on a formal risk assessment. |
Operational and Disposal Plans
Handling and Storage:
-
Engineering Controls: All handling of this compound powder should be performed within a certified chemical fume hood to control airborne exposure.
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Hygiene: Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the compound is handled.
Spill Management:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.
-
Contain: For small spills, use an absorbent material to contain the substance. Avoid raising dust.
-
Clean: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste. Clean the spill area with an appropriate solvent, followed by soap and water.
-
Decontaminate: All equipment used for cleanup must be decontaminated or disposed of as hazardous waste.
Disposal:
-
All waste materials contaminated with this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.
Experimental Workflow
The following diagram outlines the standard operating procedure for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
